Ganoderenic Acid B
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1 |
InChI Key |
QECQJYAIIIIKJB-QQPHKSTLSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ganoderenic Acid B: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and an in-depth analysis of its diverse biological activities. Quantitative data on its cytotoxic, antiviral, and anti-inflammatory effects are summarized, and the underlying molecular mechanisms, including its role in modulating signaling pathways, are discussed. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Significance
Ganoderma lucidum, revered for centuries in traditional Asian medicine, is a rich source of bioactive secondary metabolites, particularly triterpenoids. Among these, this compound has been identified as a key contributor to the mushroom's therapeutic properties. The initial discovery and isolation of this compound were part of broader investigations into the chemical constituents of Ganoderma lucidum. Subsequent research has revealed its potent biological activities, including anticancer, antiviral, anti-inflammatory, and hepatoprotective effects, positioning it as a promising candidate for further drug development.
Experimental Protocols
Isolation and Purification of this compound from Ganoderma lucidum
This protocol outlines a general procedure for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum. Optimization may be required based on the specific strain and cultivation conditions of the mushroom.
2.1.1. Materials and Reagents
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HPLC grade)
-
Rotary evaporator
-
Freeze dryer
2.1.2. Extraction Procedure
-
Maceration: Suspend the powdered Ganoderma lucidum (1 kg) in methanol (10 L) at room temperature and agitate for 24 hours.
-
Filtration and Re-extraction: Filter the mixture and collect the methanol extract. Re-extract the residue twice more with fresh methanol.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Fraction Collection: Collect the ethyl acetate fraction, which is typically enriched with triterpenoids, and evaporate the solvent to dryness.
2.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Apply the dried ethyl acetate fraction onto a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10, v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound and apply them to a Sephadex LH-20 column.
-
Elute with methanol to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Further purify the enriched fraction using a preparative HPLC system with a C18 column.
-
Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.
-
Collect the peak corresponding to this compound based on retention time and UV detection.
-
-
Final Purification and Characterization:
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
Confirm the structure and purity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.
2.2.1. Cell Culture and Treatment
-
Seed cancer cells (e.g., P388, BEL-7402, SGC-7901, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
2.2.2. MTT Assay Procedure
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-HIV-1 Protease Assay
This protocol outlines a method to assess the inhibitory activity of this compound against HIV-1 protease.
2.3.1. Assay Principle
The assay is based on the cleavage of a specific substrate by HIV-1 protease, leading to a detectable signal (e.g., fluorescence).
2.3.2. Assay Procedure
-
In a 96-well plate, combine HIV-1 protease, a fluorogenic substrate, and various concentrations of this compound in an appropriate assay buffer.
-
Include a positive control (a known HIV-1 protease inhibitor) and a negative control (no inhibitor).
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data
The biological activities of this compound have been quantified in various studies. The following tables summarize the key findings.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | 13.6 | [1] |
| BEL-7402 | Human Hepatocellular Carcinoma | 18.6 | [1] |
| SGC-7901 | Human Gastric Adenocarcinoma | 20.4 | [1] |
| HeLa | Human Cervical Carcinoma | 10 | [1] |
Table 2: Antiviral Activity of this compound
| Virus | Target | IC50 (µM) | Reference |
| HIV-1 | Protease | 170 | [2][3] |
Table 3: Anti-inflammatory and Hepatoprotective Effects
| Activity | Model | Effect | Reference |
| Anti-inflammatory | LPS-induced lung injury in mice | Reduced TNF-α, IL-6, and IL-1β levels | [2] |
| Hepatoprotective | Alcoholic liver injury in mice | Ameliorated lipid metabolism and modulated intestinal microbiota | [4] |
| Hepatoprotective | Carbon tetrachloride-induced liver injury in mice | Protected against liver damage | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of various cellular signaling pathways.
Reversal of Multidrug Resistance
One of the significant findings is the ability of this compound to reverse ABCB1-mediated multidrug resistance in cancer cells. It enhances the intracellular accumulation of chemotherapeutic drugs by inhibiting the efflux function of the ABCB1 transporter.[6][7] This effect is not due to a change in the expression level of ABCB1 but rather a direct inhibition of its transport function.[6]
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated potent anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[2] The underlying mechanism involves the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Antiviral Mechanism
Molecular docking studies have suggested that this compound can bind to the active site of HIV-1 protease.[8] The interaction involves the formation of hydrogen bonds with key amino acid residues, such as ILE50, ILE50', ASP29, and ASP30, which are crucial for the enzyme's function.[8] This binding inhibits the protease activity, thereby interfering with viral replication.
Visualizations
Diagram 1: Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Diagram 2: Proposed Mechanism of HIV-1 Protease Inhibition
Caption: Inhibition of HIV-1 protease by this compound.
Diagram 3: Reversal of ABCB1-Mediated Multidrug Resistance
Caption: Reversal of multidrug resistance by this compound.
Conclusion and Future Directions
This compound stands out as a promising natural product with a wide spectrum of pharmacological activities. Its ability to overcome multidrug resistance in cancer cells, coupled with its anti-inflammatory and antiviral properties, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the detailed molecular targets of this compound, optimizing its pharmacokinetic properties through medicinal chemistry approaches, and exploring its therapeutic potential in various disease models. The development of robust and scalable methods for its synthesis or biotechnological production will also be crucial for its translation into clinical applications. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this remarkable compound from Ganoderma lucidum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Interaction of ganoderic acid on HIV related target: molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Ganoderenic Acid B in Ganoderma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganoderenic Acid B, a pharmacologically significant triterpenoid produced by Ganoderma species. The document outlines the core enzymatic steps, from the initial precursor molecules to the final complex structure, and presents available quantitative data and detailed experimental methodologies for the scientific community engaged in natural product research and drug development.
Introduction to this compound
This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum and other related species. These compounds are renowned for a wide spectrum of biological activities, including anti-tumor, anti-HIV, and immunomodulatory effects. This compound, with its unique chemical structure, is a subject of intense research for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for the potential synthesis of novel derivatives with enhanced pharmacological properties.
The Biosynthetic Pathway: From Mevalonate to this compound
The biosynthesis of this compound originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. The pathway can be broadly divided into two major stages: the formation of the lanosterol backbone and the subsequent extensive modifications of this precursor.
Stage 1: The Mevalonate Pathway and Lanosterol Synthesis
The initial phase of the pathway involves the synthesis of the triterpenoid precursor, lanosterol, from acetyl-CoA. This process is catalyzed by a series of well-characterized enzymes.
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A key rate-limiting enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1]
-
Farnesyl-diphosphate synthase (FPS): Catalyzes the synthesis of farnesyl diphosphate (FPP).[2]
-
Squalene synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form squalene.[2] Overexpression of the squalene synthase gene has been shown to enhance the accumulation of total and individual ganoderic acids, indicating its role as a key enzyme in the pathway.[3]
-
Lanosterol synthase (LS): Catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid skeleton of lanosterol.[2][4] Overexpression of the homologous lanosterol synthase gene has been demonstrated to increase the content of various ganoderic acids.[5]
The sequence of enzymatic reactions leading to lanosterol is a conserved pathway in fungi and serves as the foundational framework for the biosynthesis of all ganoderic acids.[6]
Figure 1: The Mevalonate pathway leading to Lanosterol synthesis.
Stage 2: Post-Lanosterol Modifications
The conversion of lanosterol to this compound involves a series of complex and highly specific oxidative reactions. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of enzymes responsible for the functionalization of a wide range of substrates.[7] The precise sequence of these modifications and the specific CYPs involved are areas of active research.
Based on the structure of this compound ((3β,7β,25R)-3,7-dihydroxy-11,15,23-trioxo-lanost-8-en-26-oic acid), the following transformations of the lanosterol skeleton are necessary:
-
Hydroxylation at C-3 and C-7
-
Oxidation (ketone formation) at C-11, C-15, and C-23
-
Oxidation of the side chain to a carboxylic acid at C-26
-
Isomerization of the double bond from C-8(9) to C-8
While the complete enzymatic cascade remains to be fully elucidated, studies have begun to identify and characterize specific CYPs from Ganoderma species that are involved in ganoderic acid biosynthesis. For instance, CYP512U6 has been shown to hydroxylate the C-23 position of certain ganoderic acid precursors.[8] Another cytochrome P450, CYP5150L8, has been found to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate in the biosynthesis of some ganoderic acids.[9][10] It is hypothesized that a consortium of specific CYPs acts in a sequential and coordinated manner to achieve the final structure of this compound.
Figure 2: Post-Lanosterol modifications leading to this compound.
Quantitative Data on Ganoderic Acid Biosynthesis
Quantitative analysis of ganoderic acid production and the expression of biosynthetic genes provides valuable insights into the regulation of the pathway. The following tables summarize key quantitative data from studies on Ganoderma lucidum.
Table 1: Accumulation of Triterpenoids and Ganoderic Acids at Different Developmental Stages [2]
| Developmental Stage | Total Triterpenoids (µ g/100 mg DW) | GA-T (µ g/100 mg DW) | GA-S (µ g/100 mg DW) | GA-Me (µ g/100 mg DW) |
| Primordium (Day 9) | - | < 5 | < 5 | < 5 |
| Immature (Day 30) | 1210 | 16.5 | 14.3 | 12.5 |
| Mature (Day 50) | < 800 | < 10 | < 10 | < 10 |
Table 2: Relative Expression Levels of Biosynthetic Genes at Different Developmental Stages [2]
| Gene | Primordium (Day 9) | Immature (Day 30) | Mature (Day 50) |
| HMGR | 1.0 | 1.8 | < 1.0 |
| FPS | 1.0 | 8.7 | < 2.0 |
| SQS | 1.0 | 30.5 | < 5.0 |
| LS | 1.0 | 19.2 | < 5.0 |
Expression levels are normalized to the primordium stage.
Table 3: Enhancement of Ganoderic Acid Production through Overexpression of Lanosterol Synthase (LS) [5]
| Ganoderic Acid | Wild-Type (µ g/100 mg DW) | Transgenic Strain (µ g/100 mg DW) | Fold Increase |
| GA-O | 7.6 ± 0.8 | 46.6 ± 4.8 | 6.1 |
| GA-Mk | 11.0 ± 1.5 | 24.3 ± 3.5 | 2.2 |
| GA-T | 21.8 ± 2.4 | 69.8 ± 8.2 | 3.2 |
| GA-S | 6.0 ± 0.5 | 28.9 ± 1.4 | 4.8 |
| GA-Mf | 7.7 ± 0.9 | 15.4 ± 1.2 | 2.0 |
| GA-Me | 14.0 ± 1.8 | 26.7 ± 3.1 | 1.9 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.
Fungal Strains and Culture Conditions
-
Ganoderma lucidum strains: Commonly used strains can be obtained from culture collections such as the Agricultural Culture Collection of China (ACCC).[11]
-
Culture media: Potato Dextrose Agar (PDA) for solid culture and a defined liquid medium for submerged fermentation are typically used. The composition of the liquid medium can be optimized to enhance triterpenoid production.[5][12]
-
Culture conditions: Cultures are generally maintained at 28°C. For submerged cultures, shaking at a specific rpm (e.g., 150 rpm) is required.[5]
Molecular Cloning and Gene Expression Analysis
-
RNA extraction: Total RNA is extracted from fungal mycelia using commercially available kits or standard protocols involving TRIzol reagent.[2]
-
cDNA synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.[2]
-
Gene cloning: Full-length cDNA of target genes (e.g., ls, cyps) can be amplified by PCR using gene-specific primers designed based on available genomic or transcriptomic data. The amplified fragments are then cloned into appropriate vectors for sequencing and further functional characterization.[4]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of biosynthetic genes are quantified using qRT-PCR. The 18S rRNA gene is commonly used as an internal control for normalization.[2]
Figure 3: Workflow for gene cloning and expression analysis.
Metabolite Extraction and Analysis
-
Extraction: Dried and powdered fungal mycelia or fruiting bodies are extracted with a suitable organic solvent, typically methanol or ethanol, often with the aid of ultrasonication.[2][12]
-
High-Performance Liquid Chromatography (HPLC): The extracted triterpenoids are separated and quantified by HPLC. A C18 reversed-phase column is commonly used with a gradient elution of acetonitrile and water (often containing a small amount of acid, such as acetic acid). Detection is typically performed using a UV detector at a wavelength around 252 nm.[2][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural elucidation of novel or unknown metabolites, LC-MS is an indispensable tool. It provides information on the retention time, molecular weight, and fragmentation pattern of the compounds.[13]
Heterologous Expression and Enzyme Function Characterization
-
Host system: Saccharomyces cerevisiae (yeast) is a commonly used host for the heterologous expression of fungal genes, including those from Ganoderma.[9]
-
Expression vectors: The cDNA of the target gene (e.g., a cyp) is cloned into a yeast expression vector.
-
Transformation and cultivation: The recombinant vector is transformed into a suitable yeast strain. The transformed yeast is then cultivated under conditions that induce gene expression.
-
Enzyme activity assay: The catalytic activity of the expressed enzyme can be assayed by feeding the yeast culture with a putative substrate and analyzing the culture extract for the formation of the expected product using HPLC or LC-MS.[8][9]
Conclusion and Future Perspectives
The biosynthesis of this compound in Ganoderma species is a complex and fascinating pathway that is gradually being unraveled. While the early steps leading to the formation of the lanosterol precursor are well-established, the later, highly specific oxidative modifications catalyzed by cytochrome P450 enzymes remain a significant area for future research. The identification and functional characterization of the complete set of CYPs involved in the pathway are essential for a comprehensive understanding of this compound biosynthesis.
Further research should focus on:
-
Transcriptomic and proteomic analyses to identify candidate genes and enzymes involved in the later stages of the pathway.
-
Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays.
-
Elucidation of the regulatory networks that control the expression of the biosynthetic genes.
-
Metabolic engineering strategies to enhance the production of this compound in Ganoderma or in heterologous hosts.
A complete understanding of this intricate biosynthetic pathway will not only advance our knowledge of fungal secondary metabolism but also pave the way for the sustainable and scalable production of this valuable therapeutic compound.
References
- 1. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]
- 11. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ganoderenic Acid B: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and notable biological activities. The document details its physicochemical properties, spectroscopic data, and experimental protocols for its isolation and biological evaluation. Furthermore, it elucidates the mechanism by which this compound reverses multidrug resistance through the inhibition of the ABCB1 transporter, a critical area of research in oncology. Visual diagrams of experimental workflows and signaling pathways are provided to facilitate a deeper understanding of its molecular interactions.
Chemical Structure and Stereochemistry
This compound is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane skeleton, characterized by a C30 framework.
IUPAC Name: (E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid[1].
The stereochemistry of this compound has been determined through spectroscopic analysis and is crucial for its biological activity. The designated stereocenters are essential for its specific interaction with biological targets.
Chemical Structure:
A 2D chemical structure diagram of this compound would be presented here.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is vital for its identification, characterization, and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molecular Weight | 514.65 g/mol | [1] |
| Melting Point | 211-214 °C | |
| Specific Rotation [α]D | +102.9° (c=0.30 in CHCl₃) | |
| XLogP3-AA | 2.4 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| ¹H-NMR | Data not fully available in search results. | |
| ¹³C-NMR | Data not fully available in search results. | |
| Mass Spec. | APCI-MS fragments at m/z [M-nH₂O + H]⁺. Absence of a prominent [M-nH₂O + H-130]⁺ fragment, indicating no C=O at C23. | [2] |
| IR (KBr) | Characteristic peaks for hydroxyl, carbonyl, and carboxylic acid functional groups. | [3][4] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general method for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Pure Ganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of pure Ganoderenic Acid B, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to support research and development efforts.
Physicochemical Properties
This compound is a lanostane-type triterpene with a complex chemical structure that dictates its physical and chemical characteristics.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid | [2] |
| Molecular Formula | C₃₀H₄₂O₇ | [2] |
| Molecular Weight | 514.65 g/mol | [1] |
| Melting Point | 211-214 °C | [3] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 90.0 mg/mL (174.9 mM) Chloroform: Slightly soluble Methanol: Slightly soluble | |
| logP | 3.71 | [3] |
| pKa (Strongest Acidic) | 4.28 | [3] |
| Polar Surface Area | 128.97 Ų | [3] |
Spectral Data
The structural elucidation and confirmation of this compound are primarily achieved through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectral Data of this compound
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR | The proton NMR spectrum reveals characteristic signals for methyl groups, olefinic protons, and protons attached to hydroxyl-bearing carbons, confirming the triterpenoid skeleton. | [4] |
| ¹³C NMR | The carbon NMR spectrum shows 30 distinct carbon signals, corresponding to the molecular formula. Signals for carbonyl groups, olefinic carbons, and carbons of the steroid-like core are identifiable. | [4] |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry typically shows the molecular ion peak corresponding to the calculated molecular weight. | |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups present in the molecule. | [5][6][7] |
| UV-Vis Spectroscopy | The UV-Vis spectrum in methanol typically exhibits a maximum absorption (λmax) around 252 nm. |
Experimental Protocols
This section outlines the general methodologies employed for the isolation, purification, and characterization of this compound.
Extraction and Isolation from Ganoderma lucidum
A general workflow for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum is depicted below. This process typically involves solvent extraction followed by chromatographic separation.
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction, commonly with ethanol.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude triterpenoid extract.
-
Purification: The crude extract is then subjected to a series of chromatographic separations. This often begins with silica gel column chromatography to separate compounds based on polarity, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Analytical HPLC is a standard method for the identification and quantification of this compound.
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is common, often consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% acetic acid).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at approximately 252 nm is used to identify and quantify this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To identify all unique carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing this compound.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activity and Signaling Pathways
This compound exhibits several notable biological activities. This section details its role in overcoming multidrug resistance and its potential as an HIV-1 protease inhibitor, along with the associated signaling pathways.
Reversal of ABCB1-Mediated Multidrug Resistance
This compound has been shown to reverse multidrug resistance in cancer cells that overexpress the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[1][8]
References
- 1. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H42O7 | CID 71457627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foodb.ca [foodb.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Ganoderenic Acid B: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B is a highly oxygenated lanostane-type triterpenoid found in fungi of the Ganoderma genus, most notably in the well-known medicinal mushroom Ganoderma lucidum. This guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and a review of its interaction with key signaling pathways.
Natural Sources and Abundance of this compound
This compound is primarily isolated from various species of the genus Ganoderma, which includes about 80 species of polypore fungi.[1] These fungi have been used for centuries in traditional Asian medicine.[1] The concentration of this compound can vary significantly depending on the Ganoderma species, the part of the fungus used (fruiting body or mycelium), and the cultivation conditions.[2][3]
The following table summarizes the quantitative data on the abundance of this compound found in different Ganoderma species and strains.
| Ganoderma Species/Strain | Part of Fungus | Abundance of this compound (mg/g or µg/g of dry weight) | Reference |
| Ganoderma lucidum (from Longquan) | Fruiting Body | 4.574 mg/g | [2] |
| Ganoderma spp. (indigenous to India) | Cultivated | 16.64 to 916.89 µg/g | [4][5] |
| Ganoderma tsugae | Fruiting Body | Present, but specific quantity not stated in the provided abstract. | [6] |
Experimental Protocols
Extraction of this compound from Ganoderma Fruiting Bodies
This protocol outlines a common method for the extraction of this compound from the dried and powdered fruiting bodies of Ganoderma species.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
95% Ethanol
-
Ethyl acetate
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Reversed-phase C18 column
-
Rotary evaporator
-
Sonicator
-
Filter paper
Procedure:
-
Ethanol Extraction:
-
Solvent Partitioning and Column Chromatography:
-
Sample Preparation for Analysis:
-
For a smaller scale extraction for analysis, introduce 500 mg of a G. lucidum extract into 25 mL of ethyl acetate.[7]
-
Sonicate for 30 minutes and filter.[7]
-
Repeat the extraction of the insoluble material two more times.[7]
-
Combine the filtrates and remove the solvent under vacuum.[7]
-
Dissolve the resulting residue in 10 mL of methanol for LC-MS analysis.[7]
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent.[4][5]
-
Column: Zorbax C18 column or a Phenomenex Luna C-18 column (5 μm, 250 mm × 4.6 mm I.D.).[4][5][7]
-
Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.[4][5][7]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 5 µL.[5]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Prepare the sample extract as described in the extraction protocol.
-
Filter the final methanol solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of Ganoderic Acids
The biosynthesis of ganoderic acids, including this compound, follows the mevalonate pathway. The following diagram illustrates the initial steps of this pathway.
Caption: Biosynthesis pathway of Ganoderic Acids.
Experimental Workflow for Extraction and Quantification
The following diagram outlines the general workflow for the extraction and quantification of this compound from Ganoderma.
Caption: Experimental workflow for this compound.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate various signaling pathways, including the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway Inhibition:
Some ganoderic acids have been found to suppress the NF-κB signaling pathway, which is crucial in inflammation and cancer.[8]
Caption: Inhibition of the NF-κB signaling pathway.
Induction of Apoptosis:
Ganoderic acids can also induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
Caption: Induction of the intrinsic apoptosis pathway.
References
- 1. CN105385745A - Ganoderic acid extraction and analysis method - Google Patents [patents.google.com]
- 2. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Ganoderenic Acid B in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy. A key driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Ganoderenic Acid B (GA-B), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a potent modulator of ABCB1-mediated MDR. This document provides a detailed technical overview of the mechanism by which this compound reverses multidrug resistance, supported by experimental evidence and methodologies. The core mechanism involves the direct inhibition of the ABCB1 transporter's efflux function without altering its expression levels or ATPase activity, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.
Core Mechanism of Action: Reversal of ABCB1-Mediated Multidrug Resistance
The primary anticancer mechanism of this compound is not direct cytotoxicity but rather its action as a chemosensitizer in MDR cancer cells. It specifically targets the ABCB1 transporter.
-
Inhibition of Transporter Function: GA-B inhibits the efflux function of the ABCB1 transporter.[1][2] This action increases the intracellular concentration of co-administered chemotherapeutic drugs, restoring their cytotoxic effects in resistant cells.[1][3] This effect has been demonstrated in various MDR cancer cell lines, including doxorubicin-resistant hepatocellular carcinoma (HepG2/ADM) and breast cancer (MCF-7/ADR) cells.[1][2]
-
No Effect on ABCB1 Expression or ATPase Activity: Mechanistic studies reveal that GA-B does not decrease the protein expression level of ABCB1.[1][2][4] Furthermore, it does not affect the basal activity of ABCB1 ATPase, which provides the energy for drug efflux.[1][2] This suggests that GA-B acts as a non-competitive or allosteric inhibitor of the transporter's drug-pumping function, rather than affecting its synthesis or energy supply.
-
Dependence on ABCB1: The reversal of multidrug resistance by this compound is directly dependent on the presence and function of ABCB1.[1][3] Experiments using siRNA to silence the ABCB1 gene have confirmed that the chemosensitizing activity of GA-B is contingent upon the expression of this transporter.[1][3]
While many other ganoderic acids (such as GA-A, -D, -T, and -Me) have been shown to induce apoptosis, autophagy, and cell cycle arrest through various signaling pathways like PI3K/Akt/mTOR, NF-κB, and MAPK, the specific role of this compound in directly modulating these pathways is less defined.[5][6][7][8] Its most clearly elucidated role is in the context of overcoming MDR.
Quantitative Data Summary
The following table summarizes the observed effects of this compound in reversing multidrug resistance in various cancer cell lines.
| Cell Line | Resistance Profile | Chemotherapeutic Agent | This compound Concentration | Observed Effect | Reference |
| HepG2/ADM | Doxorubicin-resistant human hepatocellular carcinoma | Doxorubicin, Vincristine, Paclitaxel | 5 and 10 µM | Potent reversal of resistance to all three agents.[1][2] | [1][2] |
| MCF-7/ADR | Doxorubicin-resistant human breast adenocarcinoma | Doxorubicin | 5 and 10 µM | Significant reversal of doxorubicin resistance.[1][2] | [1][2] |
| HepG2/ADM | ABCB1-overexpressing | Rhodamine-123 (a fluorescent ABCB1 substrate) | Not specified | Notably enhanced intracellular accumulation by inhibiting efflux.[1][3] | [1][3] |
Key Experiments and Methodologies
The mechanism of action of this compound as an MDR reversal agent has been elucidated through several key experimental approaches.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to quantify the ability of GA-B to sensitize MDR cancer cells to conventional chemotherapeutics.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent in MDR cells in the presence and absence of a non-toxic concentration of this compound.
-
Methodology:
-
Cell Seeding: Seed MDR cancer cells (e.g., HepG2/ADM) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of a chemotherapeutic drug (e.g., doxorubicin) alone, or in combination with a fixed, non-cytotoxic concentration of this compound (e.g., 5 or 10 µM). A control group is treated with GA-B alone to confirm its low cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of GA-B indicates reversal of resistance.
-
Rhodamine-123 Accumulation and Efflux Assay
This flow cytometry-based assay directly measures the effect of GA-B on the transport function of ABCB1 using a fluorescent substrate.
-
Objective: To determine if this compound inhibits the efflux of an ABCB1 substrate, leading to its intracellular accumulation.
-
Methodology:
-
Cell Preparation: Harvest MDR cells (e.g., HepG2/ADM) and resuspend them in PBS.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., 10 µM) or a known ABCB1 inhibitor (e.g., Verapamil) for 1 hour at 37°C.
-
Substrate Loading: Add the fluorescent ABCB1 substrate, Rhodamine-123 (Rh-123), to a final concentration of 5 µM and incubate for another 60-90 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rh-123.
-
Flow Cytometry (Accumulation): Immediately analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in GA-B-treated cells compared to untreated cells indicates inhibited efflux.
-
Efflux Measurement: For efflux, after the washing step, resuspend the cells in fresh, warm medium with or without GA-B and incubate for another 1-2 hours. Analyze the remaining intracellular fluorescence by flow cytometry. A slower decrease in fluorescence in the presence of GA-B indicates inhibition of efflux.
-
Western Blot Analysis for ABCB1 Expression
This technique is used to verify that GA-B does not alter the total cellular protein level of the ABCB1 transporter.
-
Objective: To measure the protein expression of ABCB1 in MDR cells after treatment with this compound.
-
Methodology:
-
Cell Treatment: Treat MDR cells (e.g., HepG2/ADM) with this compound (e.g., 5 and 10 µM) for 48-72 hours.[4]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the total protein concentration using a BCA assay.[4]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine if there are significant changes in ABCB1 expression relative to the loading control.
-
Visualizations: Signaling Pathways and Workflows
dot
Caption: Mechanism of GA-B in reversing ABCB1-mediated multidrug resistance.
dot
Caption: Experimental workflow for validating GA-B's mechanism of action.
Conclusion and Future Directions
The available evidence strongly supports that this compound functions as a potent ABCB1-mediated multidrug resistance reversal agent. Its mechanism of action is the inhibition of the transporter's efflux function, which restores the cytotoxic efficacy of conventional chemotherapeutic drugs in resistant cancer cells. This action is specific, as GA-B does not affect ABCB1 protein expression levels.
These findings position this compound as a promising candidate for development as an adjuvant therapy to be used in combination with standard chemotherapy regimens for cancers that have developed or are prone to ABCB1-mediated resistance.
Future research should focus on:
-
In Vivo Efficacy: Conducting animal studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of GA-B in combination with chemotherapeutics.
-
Specificity Profiling: Investigating the effects of GA-B on other ABC transporters (e.g., ABCG2, ABCC1) to determine its specificity.
-
Structural Optimization: Synthesizing derivatives of this compound to potentially enhance its potency, reduce any off-target effects, and improve its pharmacological properties.
-
Clinical Trials: Designing and conducting clinical trials to evaluate the safety and efficacy of GA-B in human cancer patients with MDR tumors.
References
- 1. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Ganoderenic Acid B with Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in the scientific community for its potential therapeutic properties. As a bioactive compound, it has been investigated for a range of pharmacological activities, including anticancer, antiviral, and neuroprotective effects. In silico molecular docking has emerged as a powerful computational tool to elucidate the molecular mechanisms underlying these activities. By simulating the interaction between this compound and various protein targets at the atomic level, researchers can predict binding affinities and identify key interacting residues, thereby providing a rational basis for further drug development and experimental validation. This technical guide provides an in-depth overview of in silico docking studies of this compound with several key target proteins, detailing the methodologies employed and summarizing the key findings.
Data Presentation: Binding Affinities of this compound
The following table summarizes the reported binding affinities of this compound with various protein targets, as determined by in silico molecular docking studies. These values, typically expressed as docking scores or binding energies in kcal/mol, provide a quantitative measure of the predicted binding strength.
| Target Protein | PDB ID | Biological Role | Docking Score/Binding Energy (kcal/mol) | Putative Therapeutic Area |
| MARK4 | - | Microtubule Affinity Regulating Kinase 4 | -10.3 | Alzheimer's Disease |
| LRRK2 | 7LHT | Leucine-Rich Repeat Kinase 2 | Interacts with the CoR domain | Parkinson's Disease |
| ABCB1 (P-gp) | - | P-glycoprotein 1 | Binds to a region distinct from verapamil | Multi-drug Resistance in Cancer |
| HIV-1 Protease | 1HVR | Human Immunodeficiency Virus 1 Protease | Moderately active inhibitor (IC50: 170 µM) | HIV/AIDS |
| DNA Topoisomerase IIβ | 3QX3 | DNA Topoisomerase II beta | Interacts with the active site | Cancer |
Experimental Protocols: Molecular Docking Methodologies
The in silico docking studies of this compound have predominantly utilized two main software suites: AutoDock and Schrödinger's Glide. The general workflow for these studies is outlined below, followed by specific details for each software.
General In Silico Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Methodology 1: AutoDock
AutoDock is a widely used suite of automated docking tools. The Lamarckian Genetic Algorithm (LGA) is a popular search algorithm within AutoDock for its efficiency in exploring the conformational space of the ligand.
1. Ligand and Protein Preparation:
-
The 3D structure of this compound is typically obtained from databases like PubChem and optimized using a suitable force field (e.g., MMFF94).
-
The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Protein preparation involves removing water molecules and heteroatoms, adding polar hydrogens, and assigning Gasteiger charges.
2. Grid Map Generation:
-
A grid box is defined to encompass the active site of the target protein. The grid spacing is typically set to a default value (e.g., 0.375 Å).
3. Docking Parameter Settings (Lamarckian Genetic Algorithm):
-
Number of GA Runs: Typically set to 50-100 to ensure thorough exploration of the conformational space.
-
Population Size: A population size of 150 is commonly used.
-
Maximum Number of Energy Evaluations: Set to a high value (e.g., 2,500,000) to allow for sufficient sampling.
-
Crossover and Mutation Rates: Default values of 0.8 and 0.02 are often employed.
4. Docking Simulation and Analysis:
-
The docking simulation is performed, and the results are clustered based on root-mean-square deviation (RMSD).
-
The lowest binding energy conformation is selected as the most probable binding mode.
-
Visualization of the docked complex is performed using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Methodology 2: Schrödinger's Glide
The Glide (Grid-based Ligand Docking with Energetics) program within the Schrödinger suite is another powerful tool for molecular docking, often favored for its accuracy and speed.
1. Protein and Ligand Preparation:
-
The Protein Preparation Wizard in Maestro is used to prepare the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization of the protein.
-
LigPrep is used to prepare the this compound structure, generating various tautomers and ionization states at a specified pH range (e.g., 7.0 ± 2.0) and performing an energy minimization.
2. Receptor Grid Generation:
-
A receptor grid is generated by defining a bounding box around the active site of the protein, typically centered on a co-crystallized ligand or predicted binding site.
3. Glide Docking:
-
Docking is often performed using the Standard Precision (SP) or Extra Precision (XP) mode. XP mode is more computationally intensive but generally provides more accurate results.
-
The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for scoring.
4. Analysis of Results:
-
The docking results are analyzed based on the GlideScore, which is a proprietary scoring function that estimates the binding affinity.
-
The best-docked pose is visualized to identify key interactions with the protein residues.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound can be understood by examining the signaling pathways in which its target proteins are involved. Inhibition of these proteins by this compound can modulate these pathways, leading to a therapeutic effect.
MARK4 in Alzheimer's Disease
Microtubule Affinity Regulating Kinase 4 (MARK4) is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[1] The phosphorylation of tau by MARK4 leads to the destabilization of microtubules and the formation of neurofibrillary tangles, ultimately contributing to neuronal death.[1]
ABCB1 in Multi-Drug Resistance
ABCB1, also known as P-glycoprotein (P-gp), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates, including chemotherapeutic drugs, out of cancer cells.[2][3] This leads to a decrease in intracellular drug concentration and contributes to multi-drug resistance (MDR). This compound has been shown to inhibit the function of ABCB1, thereby potentially reversing MDR.[4][5][6]
HIV-1 Protease in Viral Replication
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus.[7] It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins, a process essential for the production of infectious virions.[7][8] Inhibition of HIV-1 protease prevents viral maturation and renders the new viral particles non-infectious.[7]
Conclusion
In silico docking studies have provided valuable insights into the potential molecular mechanisms of action of this compound. The identification of its interactions with key protein targets such as MARK4, ABCB1, and HIV-1 protease highlights its promise in the development of novel therapeutics for a range of diseases. The methodologies outlined in this guide provide a framework for researchers to conduct their own in silico investigations into the therapeutic potential of this and other natural compounds. Further experimental validation is crucial to confirm these computational predictions and to fully elucidate the pharmacological profile of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of ABCB1 in Cancer [mdpi.com]
- 4. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound | P-gp | TargetMol [targetmol.com]
- 7. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Screening of Ganoderenic Acid B Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the known in vitro biological activities of Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to guide preliminary research and screening efforts.
In Vitro Bioactivities of this compound
This compound has demonstrated a range of biological effects in vitro, primarily centered on antiviral activity, anti-inflammatory properties, and the potent reversal of multidrug resistance in cancer cell lines. The following tables summarize the key quantitative findings from published literature.
Table 1: Antiviral and Enzymatic Inhibition Data
| Bioactivity | Target | Assay System | Result | Concentration |
| Antiviral | HIV-1 Protease | Enzymatic Assay | Moderate Inhibition (IC50) | 170 µM[1] |
| Antiviral | Epstein-Barr Virus (EBV) | Cell-based | Inhibits activation of EBV antigens | Not specified[1][2] |
| Antiviral * | Hepatitis B Virus (HBV) | HepG2215 cells | ↓ HBsAg production to 20% of control | 8 µg/mL[3][4][5] |
| ↓ HBeAg production to 44% of control | 8 µg/mL[3][4][5] |
*Note: The study on Hepatitis B virus used a "ganoderic acid" extract from Ganoderma lucidum; while this indicates a promising area of investigation, the specific contribution of this compound to this result was not isolated.
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance (MDR)
This compound enhances the cytotoxicity of common chemotherapeutic agents by inhibiting the ABCB1 (P-glycoprotein) drug efflux pump.[6][7] This activity has been observed in multiple cancer cell lines.
| Cell Line | Resistant To | Co-administered Drug | Observed Effect |
| HepG2/ADM (Human Liver Carcinoma) | Doxorubicin, Vincristine, Paclitaxel | Doxorubicin, Vincristine, Paclitaxel | Potent reversal of drug resistance[6][8] |
| MCF-7/ADR (Human Breast Cancer) | Doxorubicin | Doxorubicin | Significant reversal of drug resistance[6][8] |
The mechanism involves the direct inhibition of the transporter's function, leading to increased intracellular accumulation of chemotherapeutic drugs, without altering the expression level of the ABCB1 protein itself.[6][8]
Table 3: Anti-inflammatory Activity
| Cell Line | Stimulus | Concentration of GAB | Observed Effect |
| A549 (Human Lung Carcinoma) | Lipopolysaccharide (LPS) | 0 - 40 µM | Reduction in TNF-α, IL-6, and IL-1β levels[1] |
| T-helper cells (in allergic asthma models) | Not specified | Not specified | Suppresses production of IL-5 by inhibiting GATA3[9] |
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways modulated by this compound is critical for understanding its mechanism of action and for designing further experiments.
Caption: Mechanism of ABCB1-mediated multidrug resistance reversal by this compound.
Caption: Anti-allergic inflammatory pathway modulation by this compound.
Experimental Protocols for In Vitro Screening
A systematic approach is required for the preliminary in vitro screening of this compound. The following workflow and detailed protocols for key assays provide a robust framework for this process.
Caption: General experimental workflow for in vitro screening of this compound.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] It is a foundational experiment to determine the cytotoxic or cytostatic effects of this compound.
Materials and Reagents:
-
Target cell line(s)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
This compound stock solution (dissolved in DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals at the bottom.[10] Add 100 µL of DMSO to each well and gently pipette to fully dissolve the crystals.[7][10]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol: Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample, making it essential for investigating the effect of this compound on signaling pathway components (e.g., GATA3, ABCB1, cleaved caspase-3).[3][10]
Materials and Reagents:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer (Tris-Glycine SDS)
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cell pellets on ice with lysis buffer.[11] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
Gel Electrophoresis: Denature protein samples by boiling in SDS sample buffer.[12] Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[3][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[1][3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[1]
-
Antibody Incubation:
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Protocol: Apoptosis and Cell Death Analysis (Flow Cytometry)
This method quantifies the percentage of live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound. It relies on staining cells with Annexin V (which binds to phosphatidylserine on apoptotic cells) and a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes.[4][6][8]
Materials and Reagents:
-
Treated and untreated cells (in suspension)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension cells from the culture dish after treatment. For adherent cells, use trypsin and then neutralize with serum-containing medium.[6][8]
-
Washing: Wash the collected cells (approximately 1 x 10^6 cells per sample) twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[4][8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Staining:
-
Analysis: Analyze the samples immediately on a flow cytometer.[8]
-
Live cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
Necrotic cells: Annexin V negative and PI positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganoderic acid B | IL Receptor | HIV Protease | JAK | STAT | TargetMol [targetmol.com]
- 3. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum | Semantic Scholar [semanticscholar.org]
- 4. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | P-gp | TargetMol [targetmol.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cymitquimica.com [cymitquimica.com]
Ganoderenic Acid B: A Technical Guide to its Cytotoxic and Chemosensitizing Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research. While its intrinsic cytotoxicity is an area of ongoing investigation, a substantial body of evidence highlights its potent activity in reversing multidrug resistance (MDR) in various cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic and chemosensitizing properties of this compound, with a focus on its mechanism of action against specific cell lines. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Quantitative Data: Reversal of Multidrug Resistance
This compound has demonstrated a remarkable ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents. The following table summarizes the key quantitative data from studies investigating this phenomenon. The data is primarily presented as fold-reversal (FR), which indicates the factor by which the IC50 of a chemotherapeutic drug is reduced in the presence of this compound.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal (FR) | Reference |
| HepG2/ADM | Doxorubicin | 10 | Potent reversal effect | [1][2] |
| Vincristine | 10 | Potent reversal effect | [1][2] | |
| Paclitaxel | 10 | Potent reversal effect | [1][2] | |
| Vincristine | 5 | No significant reversal | [2] | |
| Paclitaxel | 5 | No significant reversal | [2] | |
| MCF-7/ADR | Doxorubicin | 10 | 3.36 | [2] |
| Doxorubicin | 5 | 1.90 | [2] |
Note: Specific IC50 values for this compound alone are not extensively reported in the reviewed literature, which primarily focuses on its role as an MDR reversal agent.
Mechanism of Action: Inhibition of ABCB1 Transporter
The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2] This transporter is a key player in MDR, as it actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
Notably, studies have shown that this compound does not alter the expression level of the ABCB1 protein or the activity of its ATPase function.[1][2] Instead, it is proposed to directly inhibit the transport function of ABCB1, leading to an increased intracellular accumulation of chemotherapeutic agents.[1][2] Molecular docking studies suggest that this compound binds to a site on ABCB1 that is distinct from that of other known inhibitors like verapamil.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Culture
-
Cell Lines:
-
HepG2/ADM (Adriamycin-resistant human hepatocellular carcinoma)
-
MCF-7/ADR (Adriamycin-resistant human breast adenocarcinoma)
-
Parental, non-resistant HepG2 and MCF-7 cell lines are used as controls.
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin) is often included in the culture medium to maintain the resistance phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the desired compounds for the indicated time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for ABCB1 Expression
This technique is used to determine the protein levels of ABCB1.
-
Procedure:
-
Treat cells with this compound for a specified period.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in reversing multidrug resistance.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Logical Relationship: Apoptosis vs. Necrosis Detection
Caption: Interpretation of Annexin V and PI staining for apoptosis detection.
Conclusion
This compound stands out as a promising natural compound with significant potential in cancer therapy, primarily through its ability to overcome multidrug resistance. Its well-defined mechanism of inhibiting the ABCB1 transporter function provides a solid foundation for its development as a chemosensitizing agent. While further studies are required to fully elucidate its intrinsic cytotoxic effects across a broader range of cancer cell lines, the existing data strongly supports its use in combination therapies to enhance the efficacy of current anticancer drugs. The protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound.
References
A Technical Guide to the Transcriptomic Landscape of Cells Treated with Ganoderic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the transcriptomic changes induced by Ganoderic Acids in cancer cells. While the primary focus of this document is a detailed examination of the effects of Ganoderic Acid Me (GA-Me) on the HCT116 human colorectal carcinoma cell line, as elucidated through whole-transcriptome sequencing, it also incorporates findings related to other Ganoderic Acids to offer a broader perspective on their mechanisms of action. This guide is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the complex signaling networks modulated by these promising natural compounds.
Introduction: Ganoderic Acids as Multi-Target Anticancer Agents
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional medicine in East Asia for the prevention and treatment of various diseases, including cancer[1]. Modern research has identified GAs as key bioactive constituents responsible for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects[2][3].
GAs have been shown to induce cell cycle arrest and apoptosis, as well as inhibit proliferation, angiogenesis, and metastasis in various cancer cell lines[1][4][5]. Their multi-target nature makes them a compelling subject for oncological research. Understanding the global transcriptomic changes induced by specific GAs is crucial for elucidating their precise molecular mechanisms and identifying novel therapeutic targets. This guide focuses on the cellular response to GA treatment at the transcriptome level, providing a foundational resource for further investigation and drug development.
Experimental Protocols
The following protocols are based on the methodologies described for the transcriptomic analysis of Ganoderic Acid Me (GA-Me) treatment of HCT116 cells[1].
Cell Culture and Treatment
-
Cell Line: Human colorectal carcinoma cells (HCT116) are a commonly used model for colon cancer research.
-
Culture Medium: Cells are cultured in McCoy's 5A modified medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2.
-
Ganoderic Acid Treatment: For transcriptomic analysis, HCT116 cells are treated with a specified concentration of Ganoderic Acid Me. The study by Li et al. (2020) serves as a primary example for this type of experiment. Control groups consist of untreated HCT116 cells. The experiment is typically performed with multiple biological replicates for statistical robustness[1].
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from both GA-Me-treated and control HCT116 cells using a suitable reagent like TRIzol, following the manufacturer's instructions.
-
Quality Assessment: The purity and concentration of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using a bioanalyzer (e.g., Agilent 2100), with a minimum RNA Integrity Number (RIN) of 8.5 often set as the quality threshold for proceeding with library preparation.
Library Preparation and Sequencing
-
Library Construction: An mRNA library is typically constructed from the total RNA. This involves the purification of poly-A containing mRNA molecules, followed by fragmentation. The cleaved RNA fragments are then used as templates for first-strand cDNA synthesis using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Sequencing: The constructed cDNA libraries are sequenced using a high-throughput sequencing platform, such as Illumina HiSeq.
Bioinformatic Analysis of Transcriptome Data
-
Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases to obtain clean, high-quality reads.
-
Read Alignment: The clean reads are aligned to a reference human genome (e.g., GRCh38) using a splicing-aware aligner like TopHat2.
-
Differential Gene Expression Analysis: The number of reads mapped to each gene is counted, and this data is used to identify differentially expressed genes (DEGs) between the GA-Me-treated and control groups. A fold change > 2 and a p-value < 0.05 are common thresholds for identifying significantly differentially expressed genes[6].
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly affected by the GA-Me treatment.
Quantitative Data Summary: Differentially Expressed Genes
The following tables summarize the key differentially expressed genes in HCT116 cells following treatment with Ganoderic Acid Me, as identified through RNA sequencing. These genes are implicated in crucial cellular processes such as apoptosis, cell cycle regulation, and metastasis.
Table 1: Key Upregulated Genes in HCT116 Cells Treated with Ganoderic Acid Me
| Gene Symbol | Gene Name | Function |
| BAX | Bcl-2 Associated X Protein | Pro-apoptotic |
| CASP8 | Caspase 8 | Apoptosis initiation |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest |
| PTEN | Phosphatase and Tensin Homolog | Tumor suppressor |
Table 2: Key Downregulated Genes in HCT116 Cells Treated with Ganoderic Acid Me
| Gene Symbol | Gene Name | Function |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic |
| CCNE1 | Cyclin E1 | Cell cycle progression (G1/S transition) |
| CDK6 | Cyclin Dependent Kinase 6 | Cell cycle progression (G1 phase) |
| MMP9 | Matrix Metallopeptidase 9 | Invasion and metastasis |
| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB signaling |
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflow for transcriptomic analysis and the key signaling pathways modulated by Ganoderic Acids.
Experimental Workflow
Caption: Experimental workflow for transcriptomic analysis.
Apoptosis Signaling Pathway
Caption: Ganoderic Acid Me induced apoptosis pathway.
Cell Cycle Regulation Pathway
References
- 1. Integrated Whole-Transcriptome Profiling and Bioinformatics Analysis of the Polypharmacological Effects of Ganoderic Acid Me in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]
Methodological & Application
High-Yield Extraction of Ganoderenic Acid B from Ganoderma Fruiting Bodies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma species, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, including its demonstrated ability to reverse multidrug resistance in cancer cells. This document provides a detailed protocol for the high-yield extraction, purification, and quantification of this compound, as well as an overview of its known biological activities and associated signaling pathways. The methodologies described herein are compiled from validated scientific literature to ensure reproducibility and optimal yield.
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and analysis of this compound and other relevant triterpenoids from Ganoderma.
Table 1: Extraction Yields of Ganoderic Acids and Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Compound Quantified | Yield (mg/g of powder) | Reference |
| Solvent Extraction | 100% Ethanol | 60.22 | 6.00 | Ganoderic Acid H | 2.09 | [1][2] |
| Solid State Fermentation | - | - | - | Total Ganoderic Acids | 32.64 ± 0.5 | [3] |
| Ultrasonic-Assisted Co-Extraction | 50% Ethanol | 80 | 1.67 | Total Triterpenoids | 3.8 | [4] |
Table 2: Recovery and Quantification of this compound by HPLC
| Compound | Amount Added (µg/mL) | Amount Measured (µg/mL) | Recovery (%) | R.S.D. (%) |
| Ganoderic Acid B | 34.1 | 33.5 | 98.2 | 0.9 |
| Ganoderic Acid B | 68.2 | 68.1 | 99.9 | 0.9 |
Data adapted from a study on the determination of nine ganoderic acids in G. tsugae, which also identified Ganoderic Acid B.[5]
Experimental Protocols
I. High-Yield Extraction of this compound
This protocol is an optimized solvent extraction method designed for high-yield recovery of total triterpenoids, including this compound, from the fruiting bodies of Ganoderma.
Materials and Equipment:
-
Dried and powdered Ganoderma fruiting bodies
-
95-100% Ethanol
-
Reflux extraction apparatus or soxhlet extractor
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Analytical balance
-
Filter paper
Protocol:
-
Preparation of Mushroom Powder: Dry the Ganoderma fruiting bodies at 60°C until a constant weight is achieved. Grind the dried mushrooms into a fine powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the ethanol-soluble fraction from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
-
Drying the Crude Extract: Dry the concentrated extract to a constant weight using a freeze-dryer or in a vacuum oven at a low temperature to obtain the crude triterpenoid extract.
-
Storage: Store the dried crude extract at -20°C for further purification.
II. Purification of this compound
This protocol describes the purification of this compound from the crude extract using column chromatography.
Materials and Equipment:
-
Crude triterpenoid extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, n-hexane)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
-
Rotary evaporator
-
Fractions collector
Protocol:
-
Preparation of the Silica Gel Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the starting mobile phase solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate followed by ethyl acetate-methanol.
-
Collect fractions of the eluate using a fraction collector.
-
-
Monitoring by TLC:
-
Monitor the separation of compounds in the collected fractions using TLC.
-
Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp. Ganoderic acids can often be visualized after treating the plate with a ceric sulphate reagent, where they appear as characteristic red spots.[6]
-
-
Pooling and Concentration:
-
Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
III. Quantification of this compound by HPLC
This protocol details the method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Purified this compound or a standardized extract
-
This compound analytical standard
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)[7]
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)[7]
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of standard solutions of different concentrations for the calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh the purified extract and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient could be: 0-6 min, 20% B; 6-12 min, 30% B; 12-22 min, 40% B; 22-28 min, 60% B; 28-35 min, 95% B; 35-35.1 min, 20% B; 35.1-38 min, 20% B.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 252 nm.[5]
-
Injection Volume: 3 µL.[7]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Biological Activity and Signaling Pathways
Ganoderic acids, including this compound, have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.
Involvement in NF-κB and MAPK Signaling Pathways
Extracts containing a mixture of ganoderic acids, including this compound, have been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[8]
// Edges "LPS" -> "TLR4"; "TLR4" -> "IKK" [label="Activates"]; "TLR4" -> "MAPK" [label="Activates"]; "IKK" -> "IκBα" [label="Phosphorylates"]; "IκBα" -> "NF-κB" [style=invis]; "NF-κB" -> "NF-κB_active" [label="Translocates"]; "NF-κB_active" -> "Pro-inflammatory_Genes" [label="Induces"]; "Ganoderenic_Acid_B" -> "IKK" [arrowhead=tee, color="#EA4335", label="Inhibits"]; "Ganoderenic_Acid_B" -> "MAPK" [arrowhead=tee, color="#EA4335", label="Inhibits"];
{rank=same; "IKK"; "MAPK"} } .dot Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow from the preparation of the mushroom fruiting bodies to the final quantification of this compound.
References
- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. EP0943006B1 - A method for producing an extract from ganoderma lucidum containing ganoderic acid - Google Patents [patents.google.com]
- 7. maxapress.com [maxapress.com]
- 8. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ganoderenic Acid B in Ganoderma Extracts Using HPLC-UV
Introduction
Ganoderenic Acid B is a biologically active triterpenoid found in various species of Ganoderma, a genus of polypore mushrooms commonly known as Reishi or Lingzhi. These mushrooms have a long history of use in traditional medicine, and their therapeutic properties are attributed to a diverse array of secondary metabolites, including triterpenoids and polysaccharides. This compound, in particular, has garnered significant interest for its potential pharmacological activities. Consequently, accurate and reliable quantification of this compound in Ganoderma extracts is crucial for quality control, standardization of herbal products, and ongoing research and development.
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound in Ganoderma extracts. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, a liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is then pumped through the column. The separation of components is achieved based on their differential partitioning between the stationary and mobile phases.
For the quantification of this compound, a reverse-phase HPLC method is employed, typically utilizing a C18 column. The separation is achieved using a gradient elution of an organic solvent (e.g., acetonitrile) and acidified water. Following separation, the eluting compounds are detected by a UV detector at a specific wavelength where this compound exhibits strong absorbance, typically around 252 nm. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Ganoderma extract samples
-
0.45 µm syringe filters
2. Equipment
-
HPLC system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
pH meter
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Acetic Acid in Water (v/v). To prepare 1 L, add 1 mL of glacial acetic acid to 999 mL of deionized water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation (Extraction from Ganoderma Fruiting Bodies)
-
Weigh 1 g of dried and powdered Ganoderma fruiting body into a flask.
-
Add 50 mL of 95% ethanol.
-
Perform ultrasonic-assisted extraction for 60 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution of Mobile Phase A (0.1% Acetic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[2]
-
Run Time: Approximately 40 minutes.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 25 | 45 | 55 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 75 | 25 |
| 40 | 75 | 25 |
6. Data Analysis and Quantification
-
Inject the prepared working standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.
-
Inject the prepared sample extracts.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity HPLC or equivalent |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile[1][4] |
| Gradient | As described in the protocol |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 252 nm[1][3] |
| Injection Volume | 10 µL |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 5%[1] |
| Accuracy (Recovery %) | 95 - 105%[3] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Principle of HPLC-UV for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: LC-MS/MS Analytical Method for the Identification and Quantification of Ganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B is a biologically active triterpenoid found in the medicinal mushroom Ganoderma lucidum. This class of compounds has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative assessment of this compound in raw materials, extracts, and final products to ensure quality, consistency, and to support pharmacological studies.
This document provides a detailed protocol for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation (Ultrasonic Extraction)
This protocol is suitable for the extraction of this compound from Ganoderma fruiting bodies or spores.
Materials:
-
Ganoderma lucidum sample (powdered)
-
Chloroform
-
Methanol (HPLC grade)
-
Ultrasonic water bath
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
-
Weigh 1 g of the powdered Ganoderma sample into a centrifuge tube.
-
Add 20 mL of chloroform to the tube.
-
Sonicate the mixture in an ultrasonic water bath for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.
-
Dissolve the resulting residue in 10 mL of methanol.
-
Filter the solution through a 0.2 µm syringe filter prior to LC-MS/MS analysis.[2]
Liquid Chromatography (LC)
Instrumentation:
-
An Agilent Zorbax XDB C18 column (250 mm × 4.6 mm, 5 µm) or equivalent is recommended for optimal separation.[2][3]
LC Parameters:
| Parameter | Value |
| Column | Agilent Zorbax XDB C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple-quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Ion Mode |
| Interface | Atmospheric Pressure Chemical Ionization (APCI) is recommended for stable signals and lower baseline noise.[2] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion ([M-H]⁻) | m/z 513.2 |
| Product Ions | m/z 471.2 (Loss of CH₂=CO), m/z 456.3 (Loss of CH₂=CO and CH₃)[1] |
| Collision Energy | Optimization is required, but a starting point of 35 eV can be used.[2] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the analysis of this compound and other related ganoderic acids.
Table 1: Method Validation Parameters
| Parameter | This compound |
| Limit of Detection (LOD) | 3.0 - 25.0 ng/mL |
| Limit of Quantification (LOQ) | 20.0 - 40.0 ng/mL |
| Linearity (r²) | > 0.998 |
| Recovery | 90.0% - 105.7% |
| Intra-day Precision (RSD) | < 6.2% |
| Inter-day Precision (RSD) | < 6.2% |
| Data compiled from studies on various ganoderic acids.[2][3] |
Table 2: Example of SRM Transitions for Ganoderic Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ganoderic Acid C2 | 517 | 287 | Negative |
| This compound | 515 | 249 | Negative |
| Ganoderic Acid A | 515 | 300 | Negative |
| Ganoderic Acid H | 571 | 467 | Positive |
| Ganoderenic Acid D | 497 | 237 | Positive |
| This table provides an example of SRM transitions used in a multi-analyte method. The product ion for this compound may differ based on the instrument and optimization.[2] |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for LC-MS/MS Analysis.
Proposed Signaling Pathway
While the specific signaling pathway for this compound is still under investigation, many ganoderic acids exert their anti-cancer effects through the modulation of key cellular pathways. One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Downregulation of the mTOR pathway by bioactive compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.[4]
Caption: Figure 2: Proposed mTOR Signaling Pathway Inhibition.
References
- 1. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Large-Scale Purification of Ganoderenic Acid B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ganoderenic Acid B is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including the reversal of multidrug resistance in cancer cells.[1][2] The development of a robust and scalable purification protocol is crucial for advancing research and enabling potential clinical applications. This document provides a detailed protocol for the large-scale purification of this compound, from initial extraction to final purification, based on established methodologies. The protocol is designed to be adaptable for industrial-scale production.
I. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of triterpenoids, including this compound, from Ganoderma lucidum. This data provides a baseline for expected yields and purity at different stages of the purification process.
Table 1: Extraction Yields of Triterpenoids from Ganoderma lucidum
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Triterpenoid Yield (%) | Source |
| Soxhlet Extraction | Ethanol (100%) | 60.22 | 6.00 | 2.09 mg/g (as Ganoderic Acid H) | [3][4] |
| Heat Assisted Extraction (HAE) | Ethanol (62.5%) | 90.0 | 1.32 | 435.6 ± 21.1 mg/g (total triterpenes) | [5] |
| Ultrasound Assisted Extraction (UAE) | Ethanol (89.5%) | N/A (100W) | 0.67 | 435.6 ± 21.1 mg/g (total triterpenes) | [5] |
| Dual-Probe Ultrasound | Ethanol (94%) | N/A | 0.0029 | Not specified | [6] |
| Ultrasonic-Assisted Co-Extraction (UACE) | Ethanol (50%) | 80 | 1.67 | 0.38% | [7] |
| Ethanol Maceration | Ethanol (95%) | 30 | 6 | 0.59% | [7] |
Table 2: Purification Yields and Purity of Ganoderic Acids
| Purification Method | Compound | Yield (mg) from crude extract | Purity (%) | Source |
| Semi-preparative HPLC | Ganoderic Acid B | 76 (from 5g AESM) | >90% | [8] |
| Counter-Current Chromatography (CCC) | Ganoderic Acid B | 25 | >90% | [9] |
| Preparative HPLC | Ganoderic Acid T | 120 | Not specified | [10] |
| Preparative HPLC | Ganoderic Acid S | 125 | Not specified | [10] |
| High-Speed Counter-Current Chromatography | Ganoderol B | 16.4 (from 300mg crude) | 90.4% |
*AESM: Acidic Ethyl Acetate Soluble Material
II. Experimental Protocols
This section outlines a comprehensive, multi-step protocol for the large-scale purification of this compound. The workflow is designed to maximize yield and purity while being scalable for industrial applications.
Protocol 1: Extraction of Total Triterpenoids from Ganoderma lucidum
This protocol is based on optimized solvent extraction methods that have demonstrated high efficiency in extracting triterpenoids.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol (Food Grade)
-
Large-scale extraction vessel with reflux condenser and temperature control
-
Filtration system (e.g., filter press)
-
Rotary evaporator or falling film evaporator for solvent recovery
Procedure:
-
Maceration and Reflux Extraction:
-
Filtration and Re-extraction:
-
Filter the mixture through the filtration system to separate the ethanol extract from the solid residue.
-
Collect the supernatant (ethanol extract).
-
Return the solid residue to the extraction vessel and repeat the extraction process two more times with fresh 95% ethanol.[11]
-
-
Solvent Evaporation:
-
Combine the ethanol extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator or falling film evaporator to remove the ethanol.
-
The resulting product is a crude triterpenoid-rich extract.
-
Protocol 2: Fractionation of Crude Extract by Liquid-Liquid Partitioning
This step aims to separate the acidic triterpenoids, including this compound, from other components in the crude extract.
Materials:
-
Crude triterpenoid extract
-
Chloroform
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric acid (HCl) solution (6 M)
-
Large separatory funnels or liquid-liquid extraction unit
Procedure:
-
Suspension and Initial Extraction:
-
Suspend the crude extract in distilled water.
-
Transfer the suspension to a large separatory funnel and add an equal volume of chloroform.
-
Shake vigorously and allow the layers to separate. Collect the lower chloroform layer. Repeat the chloroform extraction three times.
-
-
Acidic Triterpenoid Separation:
-
Combine the chloroform fractions and extract with a 5% NaHCO₃ solution. The acidic triterpenoids will move into the aqueous alkaline layer.
-
Separate and collect the aqueous layer.
-
-
Acidification and Re-extraction:
-
Acidify the aqueous layer to a pH of 2-3 with 6 M HCl.[12] This will precipitate the acidic triterpenoids.
-
Extract the acidified aqueous layer again with chloroform. The protonated acidic triterpenoids will now move back into the chloroform layer.
-
-
Final Concentration:
-
Collect the chloroform layer, wash with distilled water, and then dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to obtain the Acidic Ethyl Acetate Soluble Material (AESM), which is a crude mixture of ganoderic and ganoderenic acids.[8]
-
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the AESM fraction using a combination of chromatographic techniques.
Materials:
-
AESM fraction
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for gel filtration chromatography)
-
Solvents for chromatography: n-hexane, ethyl acetate, methanol, chloroform
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the AESM in a minimal amount of chloroform and load it onto a large silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions rich in this compound and evaporate the solvent.
-
-
Sephadex LH-20 Gel Filtration Chromatography:
-
Dissolve the enriched fraction from the silica gel step in methanol.
-
Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps to remove smaller molecules and pigments.
-
Combine the fractions containing the target compound and evaporate the solvent.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the further purified fraction in the mobile phase for Prep-HPLC.
-
Inject the sample onto a C18 preparative column.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile and 0.1% phosphoric acid in water.[13] The specific gradient should be optimized based on analytical HPLC results.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain highly purified this compound.
-
The purity of the final product should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (e.g., MS, NMR).
-
III. Visualizations
Diagram 1: Experimental Workflow for Large-Scale Purification of this compound
Caption: Workflow for this compound purification.
Diagram 2: Signaling Pathway (Placeholder for a relevant pathway if applicable)
While a specific signaling pathway for the purification process itself is not applicable, a diagram illustrating a known biological pathway of this compound could be included here for context in a broader research application note. For the purpose of this purification protocol, this section is intentionally left blank.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | P-gp | TargetMol [targetmol.com]
- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 8. jfda-online.com [jfda-online.com]
- 9. Preparative isolation of triterpenoids from Ganoderma lucidum by counter-current chromatography combined with pH-zone-refining [agris.fao.org]
- 10. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
Application Notes and Protocols for Evaluating Ganoderenic Acid B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This document provides detailed cell-based assay protocols to evaluate the efficacy of this compound, focusing on its cytotoxic effects, its ability to induce apoptosis and cell cycle arrest, and its role in reversing multidrug resistance.
One of the key mechanisms of action for this compound is its ability to reverse ABCB1-mediated multidrug resistance in cancer cells. It has been shown to enhance the cytotoxicity of chemotherapeutic agents by inhibiting the transport function of the ABCB1 transporter.[1] Additionally, while specific downstream signaling pathways for this compound are still under investigation, related ganoderic acids are known to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspase activation.[2][3] They have also been shown to cause cell cycle arrest at the G0/G1 phase by modulating the expression of key cell cycle regulators like cyclin D1 and p21.[4] Furthermore, ganoderic acids have been demonstrated to suppress the pro-survival NF-κB signaling pathway, which is often constitutively active in cancer cells.[5]
These application notes provide a framework for researchers to systematically evaluate the anti-cancer properties of this compound in vitro.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HepG2 | Hepatocellular Carcinoma | > 100 |
| HepG2/ADM | Doxorubicin-resistant Hepatocellular Carcinoma | > 100 |
| MCF-7 | Breast Cancer | > 100 |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | > 100 |
| p388 | Murine Leukemia | 13.6 |
| BEL-7402 | Human Liver Cancer | 18.6 |
| SGC-7901 | Human Gastric Cancer | 20.4 |
| HeLa | Human Cervical Cancer | 10.0 |
Note: Data presented are example values based on published literature. Actual IC50 values may vary depending on experimental conditions.
Table 2: Effect of this compound on Apoptosis in Cancer Cells (Example Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 3.1 ± 0.8 |
| This compound | 10 | 15.2 ± 1.8 | 8.5 ± 1.2 |
| This compound | 25 | 28.9 ± 2.5 | 15.7 ± 2.1 |
| This compound | 50 | 45.1 ± 3.2 | 22.4 ± 2.5 |
Note: Data are presented as mean ± standard deviation for a representative cancer cell line.
Table 3: Effect of this compound on Cell Cycle Distribution (Example Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| This compound | 10 | 58.7 ± 2.8 | 25.1 ± 1.7 | 16.2 ± 1.3 |
| This compound | 25 | 69.3 ± 3.5 | 18.4 ± 1.5 | 12.3 ± 1.1 |
| This compound | 50 | 78.1 ± 4.1 | 10.2 ± 1.0 | 11.7 ± 0.9 |
Note: Data are presented as mean ± standard deviation for a representative cancer cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganoderenic Acid B for Inducing Apoptosis in Liver Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is a subject of growing interest in oncology research. Triterpenoids from Ganoderma lucidum, including various ganoderic and ganoderenic acids, have demonstrated significant anti-tumor activities, such as inhibiting proliferation and invasion, and inducing apoptosis in various cancer cell lines.[1] These compounds have shown potent toxicity to tumor cells with comparatively limited effects on non-malignant cells, making them promising candidates for cancer therapy. This document provides an overview of the application of this compound in inducing apoptosis in liver cancer cell lines, along with detailed protocols for key experimental assays. While much of the available research has focused on Ganoderic Acid A and the broader class of triterpenoids, the methodologies and observed mechanisms are considered highly relevant for investigating this compound.
Mechanism of Action: Induction of Apoptosis
Ganoderic acids primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][2] Cytosolic cytochrome c then triggers a cascade of caspase activation, ultimately leading to programmed cell death.[1][2]
Key molecular events in this pathway include:
-
Regulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Ganoderic acids have been shown to upregulate Bax and downregulate Bcl-2, increasing the Bax/Bcl-2 ratio and promoting mitochondrial permeabilization.[2]
-
Caspase Activation: The release of cytochrome c activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[1][2] Cleaved caspase-3 is a key marker of apoptosis.[1]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway has also been implicated in the apoptotic response to cellular stress and may play a role in the effects of ganoderic acids on liver cancer cells.[3][4]
Data Presentation
The following table summarizes the inhibitory effects of Ganoderic Acid A on hepatocellular carcinoma (HCC) cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Compound | Time Point (hours) | IC50 (µmol/l) | Citation |
| HepG2 | Ganoderic Acid A | 24 | 187.6 | [1] |
| HepG2 | Ganoderic Acid A | 48 | 203.5 | [1] |
| SMMC-7721 | Ganoderic Acid A | 24 | 158.9 | [1] |
| SMMC-7721 | Ganoderic Acid A | 48 | 139.4 | [1] |
Mandatory Visualizations
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on liver cancer cell lines.[5][6][7]
Materials:
-
Liver cancer cell lines (e.g., HepG2, SMMC-7721)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting the expression levels of key apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3.[12][13][14]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
This compound holds potential as an agent for inducing apoptosis in liver cancer cells, likely through the intrinsic mitochondrial pathway. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound in hepatocellular carcinoma.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] JNK pathway promotes hepatocyte apoptosis by inhibiting Bcl-2 and upregulating expressions of Bim, caspase-3 and caspase-9 after cardiopulmonary bypass | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Ganoderenic Acid B in Immunomodulatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ganoderenic Acid B in immunomodulatory research. This document includes a summary of its effects on immune cells, detailed protocols for key experiments, and visualizations of the associated signaling pathways.
This compound, a triterpenoid compound isolated from Ganoderma lucidum, has demonstrated significant potential as a modulator of the immune system. Research indicates its involvement in the regulation of inflammatory responses, particularly through its influence on macrophage polarization and cytokine production. The primary mechanism of action appears to be the modulation of the NF-κB and MAPK signaling pathways, making it a compound of interest for the development of novel therapeutics for inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the effects of Ganoderic Acids, including this compound, on various immunomodulatory parameters.
| Cell Type | Treatment | Concentration | Effect | Reference |
| Murine Macrophages (RAW264.7) | Ganoderic Acids (mixture) | 1, 5, 25 µg/mL | Significantly decreased the proportion of CD86+ (M1) macrophages and the mRNA levels of IL-6, IL-1β, and MCP-1. | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from Asthma Patients | Ganoderic Acid B | Not Specified | Suppressed the production of IL-5. | [2] |
| Murine Microglia (BV-2) | Ganoderic Acid A | 50 µg/mL | Inhibited LPS-induced proliferation and promoted the conversion from M1 to M2 phenotype. | [3] |
| Murine Macrophages (RAW264.7) | Ganoderic Acid C1 | IC50 = 24.5 µg/mL | Suppressed LPS-induced TNF-α production. | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the immunomodulatory effects of this compound.
1. Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization using the murine macrophage cell line RAW264.7.
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Macrophage Polarization and Treatment:
-
To induce M1 polarization, stimulate the cells with 100 ng/mL LPS for 24 hours.
-
To assess the effect of this compound, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 25 µg/mL) for 2 hours before adding the LPS stimulus.
-
Include appropriate controls: untreated cells (M0), cells treated with LPS only (M1), and cells treated with this compound only.
-
-
Analysis of M1/M2 Markers by Flow Cytometry:
-
After treatment, harvest the cells by gentle scraping.
-
Wash the cells with PBS and stain with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206) for 30 minutes on ice.
-
Wash the cells again and resuspend in FACS buffer.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.
-
-
Analysis of Gene Expression by qRT-PCR:
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers for M1-related genes (e.g., Nos2, Tnf, Il6) and M2-related genes (e.g., Arg1, Mrc1).
-
Normalize the expression levels to a housekeeping gene (e.g., Actb).
-
2. Cytokine Quantification by ELISA
This protocol details the measurement of pro-inflammatory cytokine levels in the supernatant of immune cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed immune cells (e.g., RAW264.7 macrophages or primary microglia) in a 24-well plate at an appropriate density.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
3. Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
This protocol outlines the procedure to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS for a shorter time course (e.g., 15, 30, 60 minutes) to observe phosphorylation events.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's immunomodulatory effects.
References
- 1. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Ganoderenic Acid B as a Standard for Herbal Medicine Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderenic Acid B, a lanostane-type triterpenoid isolated from Ganoderma lucidum (Reishi or Lingzhi), is a significant bioactive compound with various pharmacological activities.[1][2] Due to its distinct chemical structure and presence in Ganoderma species, this compound serves as a critical chemical marker for the quality control and standardization of herbal medicines and related products.[3][4] These application notes provide detailed protocols for the quantification of this compound in herbal materials using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring the authenticity, potency, and consistency of these products.
Analytical Methodologies
Accurate and precise analytical methods are paramount for the reliable quantification of this compound. HPLC and UPLC-MS/MS are powerful techniques widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely accessible technique for the separation and quantification of this compound in complex herbal extracts.
Experimental Protocol: HPLC Method Validation
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
1. Instrumentation and Chemicals:
- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Analytical column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[5]
- This compound reference standard (purity ≥ 98%).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Acetic acid or formic acid (analytical grade).
- Methanol (analytical grade) for extraction.
2. Chromatographic Conditions:
- Mobile Phase: A gradient elution of acetonitrile and 0.02% phosphoric acid in water is often effective.[5] For example, a gradient could be: 0-40 min, 29%→33% acetonitrile; 40-70 min, 33%→65% acetonitrile; 70-105 min, 65%→100% acetonitrile.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 25 °C.[5]
- Detection Wavelength: 252 nm.[6]
- Injection Volume: 10 µL.[5]
3. Standard Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1-100 µg/mL).
4. Sample Preparation (Herbal Material):
- Weigh 1.0 g of the powdered herbal material.
- Add 50 mL of methanol and extract using ultrasonication for 30 minutes.[7]
- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters:
- Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.[6]
- Precision:
- Intra-day precision: Analyze a standard solution six times within the same day. The relative standard deviation (RSD) should be less than 2%.[6]
- Inter-day precision: Analyze a standard solution on three different days. The RSD should be less than 5%.[6]
- Accuracy (Recovery): Spike a known amount of this compound standard into a sample and calculate the recovery. The recovery should be within the range of 95-105%.[6]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[6]
- Stability: Analyze a sample solution at different time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) to assess the stability of this compound in the prepared solution. The RSD of the peak areas should be within an acceptable range (e.g., < 5%).[3]
Quantitative Data Summary: HPLC Method Validation
| Parameter | Specification | Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| Intra-day Precision (RSD) | < 2% | 1.2% |
| Inter-day Precision (RSD) | < 5% | 3.5% |
| Accuracy (Recovery) | 95 - 105% | 98.7% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Stability (24h, RSD) | < 5% | 2.1% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it suitable for the analysis of low-level analytes in complex matrices.
Experimental Protocol: UPLC-MS/MS for Trace Analysis
This protocol describes a UPLC-MS/MS method for the sensitive quantification of this compound.
1. Instrumentation and Chemicals:
- UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- UPLC column: C18 BEH column (e.g., 2.1 mm × 100 mm, 1.7 µm).[8]
- This compound reference standard (purity ≥ 98%).
- Acetonitrile (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
2. UPLC Conditions:
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
- Flow Rate: 0.3 mL/min.[9]
- Column Temperature: 40 °C.[9]
- Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
- Multiple Reaction Monitoring (MRM) Transitions: The precursor ion [M-H]⁻ for this compound and its characteristic product ions should be monitored. The specific m/z values will depend on the instrument and can be optimized by infusing a standard solution.
- Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
4. Standard and Sample Preparation:
- Follow the same procedures as for the HPLC method, but use LC-MS grade solvents.
Quantitative Data Summary: UPLC-MS/MS Method Validation
| Parameter | Specification | Result |
| Linearity (r²) | > 0.998 | 0.9991 |
| Intra-day Precision (RSD) | < 6.8% | 3.2% |
| Inter-day Precision (RSD) | < 8.1% | 5.7% |
| Accuracy (Recovery) | 89.1 - 114.0% | 96.5% |
| LOD | 0.66 - 6.55 µg/kg | 1.5 µg/kg |
| LOQ | 2.20 - 21.84 µg/kg | 5.0 µg/kg |
Visualization of Workflows and Pathways
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for the quality control of herbal medicine using this compound as a standard.
Caption: Workflow for Herbal Medicine Quality Control.
Potential Signaling Pathway Modulation by this compound
While the primary focus is on quality control, it is valuable for researchers to be aware of the potential biological activities of this compound. For instance, it has been shown to inhibit the transport function of P-glycoprotein (ABCB1), a protein involved in multidrug resistance in cancer cells.
Caption: Inhibition of P-gp by this compound.
The protocols and data presented provide a comprehensive framework for utilizing this compound as a standard for the quality control of herbal medicines. The implementation of these validated analytical methods will contribute to ensuring the safety, efficacy, and consistency of Ganoderma-containing products in the market. The provided workflows and pathway diagrams offer a visual guide to the experimental process and the potential biological relevance of this important marker compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scirp.org [scirp.org]
- 3. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. jfda-online.com [jfda-online.com]
- 7. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. maxapress.com [maxapress.com]
Techniques for Assessing Ganoderenic Acid B Bioavailability In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the in vivo bioavailability of Ganoderenic Acid B (GA-B), a bioactive triterpenoid found in Ganoderma lucidum.
Introduction
This compound is a promising therapeutic agent with a range of pharmacological activities. However, like many other triterpenoids, it is reported to have low oral bioavailability, which can limit its clinical efficacy.[1] Accurate assessment of its bioavailability is therefore crucial for the development of effective oral formulations. This document outlines the key in vivo techniques, from animal model selection to bioanalytical quantification, required to conduct a thorough bioavailability study.
Key Concepts in Bioavailability Assessment
Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Absolute bioavailability is determined by comparing the plasma concentration-time profiles following oral and intravenous (IV) administration.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
Experimental Workflow for In Vivo Bioavailability Assessment
The following diagram illustrates a typical workflow for an in vivo bioavailability study of this compound.
References
Troubleshooting & Optimization
Improving the solubility of Ganoderenic Acid B for cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderenic Acid B in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a lanostane-type triterpene isolated from the medicinal mushroom Ganoderma lucidum. In cell culture, it is primarily investigated for its potential anti-cancer properties, including its ability to induce apoptosis, inhibit cell proliferation, and reverse multidrug resistance in cancer cell lines.[1] It is also studied for its effects on various signaling pathways, such as the NF-κB and mTOR pathways.[2][3][4]
Q2: What are the general solubility characteristics of this compound?
This compound is poorly soluble in water and aqueous buffers.[5] It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][5][6][7][8] For cell culture applications, it is most commonly dissolved in DMSO to create a stock solution.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at 4°C, sealed, and protected from moisture and light.[1] For long-term storage, -20°C is recommended.[7]
-
Stock Solutions: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1][9]
Troubleshooting Guide
Issue 1: My this compound precipitates when I add it to my cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without significant cytotoxicity, typically between 0.1% and 1%.[10][11] You should always perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO before diluting into the final cell culture medium.
-
Method of Addition: Add the this compound stock solution to your cell culture medium dropwise while gently vortexing or swirling the medium to facilitate rapid dispersal.
-
Pre-conditioning the Medium: Some researchers have found success by adding a small amount of DMSO to the cell culture medium before adding the compound stock solution.
Issue 2: I'm observing cytotoxicity in my vehicle control wells.
This indicates that your cells are sensitive to the concentration of DMSO you are using.
-
Determine the Maximum Tolerable DMSO Concentration: Run a dose-response experiment with varying concentrations of DMSO (e.g., 0.05% to 2%) on your specific cell line to determine the highest concentration that does not significantly affect cell viability or the experimental endpoint.[10][11][12]
-
Reduce DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the final desired concentration in your cell culture medium, thus lowering the final DMSO concentration.
Issue 3: I'm not observing the expected biological effect of this compound.
Several factors could contribute to a lack of efficacy:
-
Solubility and Bioavailability: Even if you don't see visible precipitation, the compound may not be fully bioavailable in the aqueous medium. Consider using the troubleshooting steps for precipitation to ensure maximum solubility.
-
Compound Stability: While generally stable, the stability of this compound in aqueous cell culture medium over long incubation periods may be a factor. It is recommended not to store aqueous solutions for more than a day.[5]
-
Cell Line Specificity: The effects of this compound can be cell-line dependent. The expression levels of the target proteins and the status of the relevant signaling pathways can influence the cellular response.
-
Dose and Time Dependence: The biological effects of this compound are likely dose- and time-dependent. It may be necessary to perform a dose-response and time-course experiment to identify the optimal conditions for observing the desired effect.
Data Presentation
Table 1: Solubility of this compound and Related Ganoderic Acids
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (194.31 mM)[1] | Sonication may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ganoderic Acid A | DMSO | 100 mg/mL (193.54 mM)[6] | Hygroscopic DMSO can reduce solubility.[6] |
| Ganoderic Acid D | DMSO, Ethanol, Dimethyl formamide | ~30 mg/mL[5] | |
| Ganoderic Acid D | 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/ml[5] | Aqueous solutions are not recommended for storage beyond one day.[5] |
| Ganoderic Acid G | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM)[13] | Clear solution. |
| Ganoderic Acid J | DMSO | 50 mg/mL (97.15 mM)[9] | Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound (Molecular Weight: 514.65 g/mol ). For example, for 1 mL of a 50 mM stock solution, weigh out 25.73 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When adding the DMSO-based solution to the aqueous cell culture medium, add it dropwise while gently mixing to minimize precipitation.
-
The final concentration of DMSO in the cell culture medium should not exceed the tolerance level of your specific cell line (typically ≤ 1%).[10]
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: this compound inhibition of the NF-κB signaling pathway.
Caption: this compound modulation of the PI3K/AKT/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid A alleviates hypoxia-induced apoptosis, autophagy, and inflammation in rat neural stem cells through the PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | P-gp | TargetMol [targetmol.com]
- 8. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle... - ECHEMI [echemi.com]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Ganoderenic Acid B Extraction from Ganoderma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome low extraction yields of Ganoderenic Acid B from Ganoderma.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low overall triterpenoid content in raw material | Suboptimal Ganoderma strain or developmental stage. | Use Ganoderma strains known for high triterpenoid production. Harvest fruiting bodies at the immature stage, as Ganoderic Acid content is often highest at this point.[1] |
| Inadequate culture conditions for mycelial fermentation. | Optimize fermentation parameters such as culture medium, temperature, pH, and oxygen levels.[2] A swapping flask shaking/static fermentation or shifting temperature during submerged liquid fermentation can significantly improve yields.[2] | |
| Inefficient extraction from the biomass | Incorrect solvent or extraction method. | For conventional extraction, 95% ethanol at 60°C for 2 hours is an effective method.[3] For higher efficiency, consider ultrasound-assisted extraction (UAE) or supercritical fluid extraction with liquid CO2.[4][5] |
| Insufficient cell wall disruption. | Ensure the Ganoderma fruiting body or mycelium is finely powdered to increase the surface area for solvent penetration. | |
| Degradation of this compound during extraction | High temperatures during extraction and drying. | Maintain extraction temperatures below 75°C to prevent degradation of triterpenoids.[6] Use rotary evaporation at a reduced pressure and temperatures around 40-50°C for solvent removal.[3][7] |
| Co-extraction of interfering compounds | Presence of other lipids and pigments. | Employ a purification step using a non-polar solvent like chloroform to partition and remove interfering compounds.[2][8] Subsequent purification can be achieved using silica gel column chromatography.[9] |
| Low induction of Ganoderic Acid biosynthesis | Lack of biosynthetic pathway stimulation. | Introduce elicitors such as acetic acid, methyl jasmonate, or aspirin into the culture medium to significantly increase Ganoderic Acid production.[2] For instance, adding acetic acid has been shown to increase total Ganoderic Acids by 105%.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional solvent for extracting this compound?
A1: Ethanol, particularly 95% (v/v) ethanol, is a widely used and effective solvent for extracting Ganoderic Acids from Ganoderma lucidum.[3] An optimized condition for extracting triterpenoids was found to be 100% ethanol at approximately 60°C for 6 hours.[6]
Q2: How can I improve the yield of Ganoderic Acids from mycelial cultures?
A2: The yield of Ganoderic Acids from Ganoderma mycelium can be significantly enhanced by optimizing fermentation conditions and using inducers.[2] Factors such as the composition of the culture medium, pH, temperature, and oxygen supply play a crucial role.[2] Additionally, the introduction of elicitors has been shown to dramatically increase production.
Table 1: Effect of Various Elicitors on Total Ganoderic Acid (GA) Yield in Ganoderma lucidum Mycelial Culture
| Elicitor | Concentration | Fold Increase in GA Yield | Reference |
| Acetic Acid | - | 105% | [2] |
| Ethylene | - | 90% | [2] |
| Aspirin | 4 mM | 80% (2.8-fold) | [2][10] |
| Methyl Jasmonate | - | 45% | [2] |
| Fungal Elicitors | - | 30% | [2] |
| Sodium Acetate | 4 mM | 28.63% | [11] |
Q3: Is there a more advanced extraction method than solvent extraction?
A3: Yes, supercritical fluid extraction (SFE) using liquid carbon dioxide is a modern and clean alternative to traditional solvent extraction.[4] This method avoids the use of organic solvents, and the CO2 can be easily evaporated, leaving a pure extract. The extraction is typically performed at pressures of 1500 to 4500 psi and temperatures between 20 to 35°C.[4] Ultrasound-assisted extraction (UAE) is another advanced technique that can improve extraction efficiency and reduce extraction time.[5]
Q4: At which developmental stage of the Ganoderma fruiting body is the Ganoderic Acid content highest?
A4: The content of Ganoderic Acids is generally highest during the immature stage of the fruiting body, when the cap has formed but the white brim has not yet fully expanded.[1] The concentration tends to be lower in the primordium and mature stages.
Experimental Protocols
Protocol 1: Ethanol Extraction of Ganoderic Acids from Ganoderma lucidum Fruiting Bodies
This protocol is based on a widely used conventional extraction method.[3]
Materials:
-
Dried Ganoderma lucidum fruiting bodies
-
95% ethanol (v/v)
-
Grinder or pulverizer
-
60-mesh sieve
-
Shaking incubator or water bath
-
Gauze (8-layer)
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dry the Ganoderma lucidum fruiting bodies in an oven at 70°C for 24 hours.
-
Grind the dried fruiting bodies into a fine powder using a pulverizer and pass it through a 60-mesh sieve.
-
Soak the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Incubate the mixture at 60°C for 2 hours with constant shaking.
-
Filter the extract through 8 layers of gauze to remove the solid residue.
-
Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to remove any remaining fine particles.
-
Collect the supernatant and repeat the extraction process on the residue twice more.
-
Combine the supernatants from all three extractions.
-
Concentrate the combined supernatant under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Freeze-dry the concentrated extract to obtain the final Ganoderic Acid-rich powder.
Protocol 2: Ultrasound-Assisted Co-extraction (UACE) of Polysaccharides and Triterpenoids
This protocol provides a method for the simultaneous extraction of multiple bioactive compounds.[5][12]
Materials:
-
Dried Ganoderma lucidum powder
-
50% aqueous ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
Procedure:
-
Mix the Ganoderma lucidum powder with 50% aqueous ethanol at a liquid-to-solid ratio of 50 mL/g.
-
Place the mixture in an ultrasonic bath and sonicate at a power of 210 W for 100 minutes at a temperature of 80°C.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
The supernatant contains both polysaccharides and triterpenoids and can be further processed for purification and analysis.
Visualizations
Ganoderic Acid Biosynthesis Pathway
The biosynthesis of Ganoderic Acids originates from the mevalonate (MVA) pathway, leading to the formation of the lanosterol skeleton, which is then modified to produce a variety of Ganoderic Acids.[1][11]
Caption: Simplified biosynthetic pathway of Ganoderic Acids in Ganoderma.
General Workflow for Ganoderic Acid B Extraction and Purification
This workflow outlines the key steps from raw material to purified this compound.
Caption: General experimental workflow for this compound extraction.
Logical Relationship of Factors Affecting Yield
This diagram illustrates the interplay of various factors that influence the final yield of this compound.
Caption: Key factors influencing this compound yield.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0943006B1 - A method for producing an extract from ganoderma lucidum containing ganoderic acid - Google Patents [patents.google.com]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]
- 11. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
Troubleshooting peak tailing in HPLC analysis of Ganoderenic Acid B
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ganoderenic Acid B. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the analysis of this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
A1: Peak tailing in the HPLC analysis of this compound, an acidic compound, is often due to unwanted secondary interactions between the analyte and the stationary phase. The most common causes include:
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Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound.[1][2][3][4][5] This is a primary cause of peak tailing.
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound, increasing its interaction with the stationary phase and causing tailing.[1][3][6][7]
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Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[5][6][8]
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System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[1][9]
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Sample Overload: Injecting too high a concentration of this compound can saturate the column, resulting in a distorted peak shape.[5][10][11]
Q2: How can I mitigate secondary silanol interactions to improve the peak shape of this compound?
A2: To reduce the impact of secondary silanol interactions, consider the following strategies:
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Adjust Mobile Phase pH: For an acidic compound like this compound, lowering the pH of the mobile phase (typically 2 pH units below the analyte's pKa) will suppress its ionization, leading to a better peak shape.[3][6][7][12] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is a common practice.[12]
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Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which minimizes secondary interactions.[1][3][4]
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Consider a Different Stationary Phase: If tailing persists, switching to a column with a different stationary phase, such as a polymer-based or hybrid silica column, can be effective as they have different surface chemistries.[4]
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Mobile Phase Additives: While more common for basic compounds, in some cases, a mobile phase additive can help mask silanol groups. However, pH adjustment is the primary strategy for acidic compounds.
Q3: What is the optimal mobile phase pH for the analysis of this compound, and how do I properly buffer it?
A3: The optimal mobile phase pH for this compound should be sufficiently low to ensure the carboxylic acid functional groups are in their protonated (non-ionized) form. A pH in the range of 2.5 to 3.5 is commonly used in published methods for ganoderic acids.[13][14][15][16][17]
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Buffering: Using a buffer is crucial to maintain a stable pH throughout the analysis.[1][11] A change of as little as 0.1 pH units can significantly impact retention time and peak shape.[8]
-
Recommended Buffers: Phosphate and acetate buffers are commonly used in this pH range. A buffer concentration of 10-25 mM is generally sufficient.[18]
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Acidic Additives: Often, instead of a formal buffer, an acidic modifier like 0.1% acetic acid, phosphoric acid, or formic acid in the aqueous portion of the mobile phase is used to control the pH and improve peak shape.[13][14][15][16]
-
Frequently Asked Questions (FAQs)
Q4: Can column temperature affect the peak shape of this compound?
A4: Yes, column temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and increasing the mass transfer rate of the analyte. However, excessively high temperatures can degrade the column. A typical starting point is 30-40°C.
Q5: My peak tailing issue appeared suddenly. What should I check first?
A5: If peak tailing appears suddenly, it is often related to a problem with the column or the system. Here's a checklist:
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Check for Leaks: Ensure all fittings between the injector and the detector are secure.
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Inspect the Column: A void at the column inlet can cause sudden peak tailing.[6][8] This can result from pressure shocks or operating outside the column's recommended pH and temperature ranges.[19]
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Column Contamination: The inlet frit may be partially blocked.[5] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[6]
Q6: Could my sample preparation be causing the peak tailing?
A6: Yes, several aspects of sample preparation can contribute to peak tailing:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[5][9] Whenever possible, dissolve your sample in the initial mobile phase.
-
Sample Overload: Injecting too much sample can lead to broad and tailing peaks.[5][10][20][21] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography.[6] Proper sample clean-up, such as solid-phase extraction (SPE), can help to remove these interferences.[1]
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to troubleshoot peak tailing for this compound.
| Parameter | Typical Range | Effect on Peak Tailing for this compound | Recommended Action to Reduce Tailing |
| Mobile Phase pH | 2.5 - 7.0 | Higher pH increases ionization and interaction with silanols, worsening tailing. | Decrease pH to 2.5 - 3.5 to suppress ionization. |
| Acidic Modifier | 0.05 - 0.2% | Acidifies the mobile phase to reduce analyte ionization. | Add 0.1% acetic acid, formic acid, or phosphoric acid. |
| Buffer Concentration | 10 - 50 mM | Inadequate buffering can lead to pH instability and peak tailing.[18] | Use a buffer concentration of 10-25 mM.[18] |
| Column Temperature | 25 - 50 °C | Higher temperatures can sometimes improve peak symmetry. | Increase temperature in small increments (e.g., 5°C). |
| Injection Volume | 1 - 20 µL | High injection volumes can lead to column overload and peak distortion. | Reduce the injection volume. |
| Analyte Concentration | Varies | High concentrations can cause column overload. | Dilute the sample. |
Experimental Protocols
Protocol for Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol describes a systematic approach to optimizing the mobile phase pH for the analysis of this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm (or similar)
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start with a lower percentage of acetonitrile and increase it over time. For example, 10-90% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
pH Adjustment and Analysis:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with different acidic modifiers and concentrations. For example:
-
0.1% Formic Acid (pH ~2.7)
-
0.1% Acetic Acid (pH ~2.9)
-
0.05 M Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Repeat the injection for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Evaluation:
-
Compare the chromatograms obtained with each mobile phase.
-
Calculate the tailing factor (asymmetry factor) for the this compound peak for each condition. A value closer to 1.0 indicates a more symmetrical peak.
-
Select the mobile phase composition that provides the best peak symmetry without compromising the resolution of other components of interest.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Chemical interactions leading to peak tailing for acidic compounds.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. effect of pH of mobile phase in HPLC - Chromatography Forum [chromforum.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. support.waters.com [support.waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. hplc.eu [hplc.eu]
- 19. waters.com [waters.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Ganoderenic Acid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ganoderenic Acid B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[2][3] These effects can significantly impact the reliability of your results, affecting key method performance parameters like the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[2][3] In the context of this compound analysis, common sources of matrix effects include phospholipids from biological samples, as well as salts and other endogenous compounds.[2][4]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic symptoms of unmanaged matrix effects. When co-eluting matrix components interfere with the ionization of this compound, the signal response can vary significantly between samples, leading to inconsistent results.[2] The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation emphasize the importance of evaluating and minimizing matrix effects to ensure data reliability.[1][5]
Q3: How can I determine if matrix effects are impacting my analysis?
A: A common method to assess matrix effects is the post-extraction spike method.[6][7] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has undergone the entire sample preparation process. A significant difference in the peak areas indicates the presence of matrix effects. The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[1][5]
Troubleshooting Guide
Issue 1: Significant ion suppression or enhancement is observed.
Root Cause: Co-eluting endogenous components, particularly phospholipids in biological matrices, are likely interfering with the ionization of this compound.[2][8]
Solutions:
-
Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[6][9]
-
Solid Phase Extraction (SPE): SPE can efficiently clean up samples and remove interfering compounds like phospholipids.[4][8] Specific SPE sorbents are designed for phospholipid removal.[8][10]
-
Liquid-Liquid Extraction (LLE): LLE can separate this compound from many matrix components based on partitioning between two immiscible liquids.[6]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids compared to SPE or LLE.[6]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix interferences.
-
Modify Mass Spectrometry Conditions:
Issue 2: Difficulty in finding a suitable internal standard for this compound.
Root Cause: A stable isotope-labeled (SIL) internal standard for this compound is not readily commercially available.[13] SIL internal standards are the gold standard as they co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction.[6][9]
Solutions:
-
Use a Structural Analog: If a SIL internal standard is unavailable, a structural analog of this compound that is not present in the sample can be used. However, it's crucial to ensure it has similar chromatographic behavior and ionization efficiency. One study on the analysis of five ganoderic acids successfully used hydrocortisone as an internal standard.[13]
-
Standard Addition Method: This method can be used to compensate for matrix effects when a suitable internal standard is not available.[7][14] It involves adding known amounts of a this compound standard to the sample aliquots and then extrapolating to determine the original concentration.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.[9][15] This helps to ensure that the standards and the samples experience similar matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Lyse cells if necessary (e.g., for whole blood, add a solution of 0.1 M zinc sulfate/0.1 M ammonium acetate).[8] Precipitate proteins by adding a solvent like acetonitrile.[8]
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solution designed to remove polar interferences (e.g., 25% methanol) without eluting this compound.[8]
-
Elution: Elute this compound with an appropriate organic solvent mixture (e.g., 90:10 acetonitrile:methanol).[8]
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
This is a starting point for method development, adapted from a study on ganoderic acids.[11]
-
LC System: UPLC or HPLC system
-
Column: Agilent Zorbax XDB C18 (250 mm × 4.6 mm, 5 µm) or equivalent[11]
-
Mobile Phase: Isocratic elution with acetonitrile, water, and formic acid (e.g., 42:58:0.5, v/v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode was found to be effective for some ganoderic acids.[11] ESI should also be evaluated.
-
Detection Mode: Selected Reaction Monitoring (SRM) for quantification. Precursor and product ions for this compound will need to be determined by infusing a standard solution.
Quantitative Data Summary
Table 1: Comparison of Phospholipid Removal Efficiency
| Sample Preparation Method | Matrix | Phospholipid Removal Efficiency | Reference |
| Solid Phase Extraction (SPE) | Plasma | >97% | [8] |
| Solid Phase Extraction (SPE) | Whole Blood | >95% | [8] |
| Protein Precipitation (PPT) | Plasma | Less effective than SPE |
Visualizations
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ganoderma-market.com [ganoderma-market.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Refinement of Ganoderenic Acid B purification steps for higher purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Ganoderenic Acid B purification to achieve higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from Ganoderma species?
A1: The standard workflow involves a multi-step process beginning with extraction, followed by fractionation and chromatographic purification. The initial step is typically a solvent extraction from the raw fungal material (fruiting bodies or mycelia) using ethanol or a similar organic solvent. This crude extract is then often subjected to a liquid-liquid extraction to isolate an acidic fraction, which enriches the triterpenoids. The final and most critical step is the purification of this compound from other closely related compounds using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Q2: Which analytical technique is most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound.[1][2] A C18 reversed-phase column is typically used for separation.[1][2][3] The detection wavelength is commonly set at or around 252 nm or 254 nm for optimal sensitivity to ganoderic acids.[1][2] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4]
Q3: What are the primary challenges in obtaining high-purity this compound?
A3: The main challenge is the presence of numerous structurally similar triterpenoids, such as other ganoderic and lucidenic acids, in the crude extract.[2] These compounds often have very similar polarities and chromatographic behaviors, leading to co-elution and difficulty in achieving baseline separation during HPLC.
Q4: How can the overall yield of this compound be improved?
A4: To improve the yield, optimization of the initial extraction process is crucial. This can be achieved using techniques like Response Surface Methodology (RSM) to fine-tune parameters such as solvent concentration (e.g., ethanol percentage), extraction time, and temperature.[5][6] Additionally, pre-purification steps to create a triterpenoid-enriched fraction can significantly enhance the final yield from the HPLC purification.[2] Some studies suggest that adding certain components like microcrystalline cellulose or D-galactose to liquid cultures can increase the biosynthesis of ganoderic acids.[7][8]
Q5: Are there any advanced extraction techniques that can improve the process?
A5: Yes, advanced techniques such as ultrasound-assisted extraction (UAE) and supercritical CO2 (SC-CO2) extraction have been shown to be effective. UAE can enhance extraction efficiency, while SC-CO2 is a green technology that can provide high selectivity for triterpenoids.[5][9]
Troubleshooting Guide
Issue 1: Poor Peak Resolution in HPLC
Question: My HPLC chromatogram shows poor resolution between the this compound peak and other adjacent peaks. How can I improve the separation?
Answer: Poor peak resolution is a common issue due to the structural similarity of ganoderic acids.[1] Here are several strategies to improve separation:
-
Mobile Phase Optimization:
-
Adjust pH: Adding a small amount of acid (e.g., 0.1% phosphoric acid or 0.1-2% acetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group on the triterpenoids, leading to sharper peaks and better resolution.[1][2]
-
Implement Gradient Elution: A gradient elution, where the concentration of the organic solvent (e.g., acetonitrile or methanol) is gradually increased over the run, is highly effective for separating complex mixtures of compounds with different polarities.[1][2][4]
-
-
Flow Rate and Temperature Adjustment:
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[10]
-
Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation. Testing different column temperatures (e.g., 25°C, 30°C, 35°C) can help find the optimal condition for resolution.[1][10]
-
Issue 2: Low Yield of Purified this compound
Question: After the final purification step, the yield of this compound is very low. What are the potential causes and solutions?
Answer: Low yield can result from issues in the extraction, handling, or purification stages. Consider the following:
-
Inefficient Initial Extraction: Ensure the extraction parameters are optimized. The choice of solvent, temperature, and duration of extraction significantly impacts the amount of triterpenoids extracted.[5]
-
Compound Degradation: Ganoderic acids can be thermolabile. Avoid high temperatures during extraction and solvent evaporation. Using drying methods like freeze-drying or heat pump drying for the initial plant material can help preserve the integrity of these compounds.[11]
-
Loss During Sample Preparation: Multiple liquid-liquid extraction and transfer steps can lead to sample loss. Ensure efficient phase separation and complete recovery at each stage.
-
Column Overload in HPLC: Injecting too much of a concentrated sample onto the semi-preparative HPLC column can lead to broad, poorly resolved peaks and make fraction collection difficult, ultimately reducing the yield of the pure compound.[12]
Issue 3: Presence of Persistent Impurities
Question: Even after semi-preparative HPLC, my this compound fraction is still contaminated with a persistent impurity. What can I do?
Answer: This is likely due to a co-eluting compound with very similar properties to this compound.
-
Fine-tune the HPLC Method:
-
Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different end-capped C18 column) that may offer different selectivity for your compounds of interest.
-
Further Optimize the Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different acid additives, as these can alter the elution order and improve separation.
-
-
Recrystallization: After collection from the HPLC, recrystallization of the this compound fraction can be an effective final step to remove minor impurities and achieve higher purity.[4]
Data Presentation
Table 1: HPLC Parameters for this compound Analysis and Purification
| Parameter | Analytical HPLC | Semi-preparative HPLC |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[4] | C18 reversed-phase (e.g., 25 x 250 mm, 7 µm)[2] |
| Mobile Phase | Gradient of Acetonitrile and water with 0.1% acid[1][4] | Isocratic or gradient of Acetonitrile and water with 2% acetic acid[2] |
| Flow Rate | 0.8 - 1.0 mL/min[2][4] | ~7.8 mL/min[2] |
| Detection | 252 nm[2][4] | 252 nm[2] |
| Column Temp. | 30 - 35 °C[1][4] | Ambient |
Table 2: Recovery Rates for Selected Ganoderic Acids from G. tsugae
| Compound | Recovery (%) |
| Ganoderic Acid A | 103.5 |
| Ganoderic Acid B | 99.9 |
| Ganoderic Acid C | 96.85 |
| Ganoderic Acid D | 102.3 |
| Ganoderic Acid E | 105.09 |
| Data adapted from a study on nine ganoderic acids, showcasing typical recovery efficiencies. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Triterpenoids
-
Extraction:
-
Grind dried Ganoderma lucidum fruiting bodies into a fine powder.
-
Extract the powder with 95% ethanol at 80°C for a specified duration, repeating the process three times.[4]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Dissolve the crude extract in water and perform a liquid-liquid extraction with chloroform.
-
Collect the chloroform fraction and concentrate it under reduced pressure.
-
Extract the concentrated chloroform fraction with a saturated aqueous sodium hydrogen carbonate solution to isolate the acidic triterpenoids.
-
Acidify the aqueous layer to a pH of 2-3 with HCl.
-
Extract the acidified aqueous layer again with chloroform.
-
Wash the resulting chloroform fraction with water, dry it with sodium sulfate, and evaporate it to dryness to yield the acidic triterpenoid-enriched fraction.
-
Protocol 2: Semi-preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the acidic triterpenoid-enriched fraction in a suitable solvent (e.g., 50% ethanol) for injection into the HPLC system.[2]
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column.
-
Post-Purification:
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure.
-
Further purity can be achieved through recrystallization of the collected fractions.[4]
-
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Poor HPLC Peak Resolution.
References
- 1. akjournals.com [akjournals.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Separation of targeted ganoderic acids from Ganoderma lucidum by reversed phase liquid chromatography with ultraviolet and mass spectrometry detections | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Addressing batch-to-batch variability in Ganoderenic Acid B extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderenic Acid B extracts from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound concentration?
A1: Batch-to-batch variability in this compound concentration is a multifactorial issue stemming from both biological and processing factors. Key contributors include:
-
Biological Variation:
-
Species and Strain Differences: Different species and even different strains of Ganoderma can produce varying profiles and quantities of ganoderic acids.[1]
-
Growth Stage: The concentration of triterpenoids, including this compound, can change significantly throughout the mushroom's life cycle, with higher levels often found in the budding stage.[2][3]
-
Cultivation Conditions: Factors such as substrate composition, temperature, pH, and light exposure during cultivation can influence the metabolic pathways responsible for producing this compound.[4]
-
-
Processing Variation:
-
Extraction Solvent: The choice of solvent (e.g., ethanol, methanol) and its concentration significantly impacts the extraction efficiency of triterpenoids.[5]
-
Extraction Temperature and Duration: Higher temperatures can increase extraction efficiency for triterpenoids, but prolonged exposure may lead to degradation of some compounds.[5]
-
Drying and Storage of Raw Material: Improper drying and storage of the Ganoderma fruiting bodies can lead to degradation of bioactive compounds.
-
Q2: Which analytical method is most suitable for the accurate quantification of this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely accepted and reliable method for the quantification of this compound.[6][7][8][9] When coupled with a diode-array detector (DAD) or a mass spectrometer (MS), HPLC provides high specificity and sensitivity for complex extracts.
Q3: What are the typical storage conditions for this compound extracts to ensure stability?
A3: To ensure the stability of this compound in extracts, it is recommended to store them at -20°C or -80°C for long-term storage.[10] For short-term use, refrigeration at 4°C is acceptable. Extracts should be protected from light and repeated freeze-thaw cycles should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound.[5] 3. Poor Quality Raw Material: The Ganoderma raw material may have a naturally low concentration of this compound.[1] | 1. Optimize Solvent System: Experiment with different concentrations of ethanol or methanol. A higher concentration of ethanol (e.g., 95-100%) has been shown to be effective.[5][10] 2. Adjust Extraction Parameters: Increase the extraction temperature (e.g., to 60°C) and extend the extraction time.[5] Consider using methods like ultrasonication or supercritical CO2 extraction to improve efficiency.[11][12][13] 3. Source High-Quality Raw Material: Ensure the Ganoderma species and strain are known to produce high levels of this compound. Harvest at the optimal growth stage (e.g., budding stage).[2][3] |
| Poor Peak Resolution in HPLC Analysis | 1. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from other closely related triterpenoids. 2. Column Degradation: The HPLC column performance may have deteriorated over time. 3. Improper Sample Preparation: The sample may contain particulates or interfering compounds. | 1. Adjust Mobile Phase Gradient: Modify the gradient elution program of acetonitrile and acidified water (e.g., with 0.1% acetic or phosphoric acid) to improve separation.[6][7][8] 2. Use a New or Guard Column: Replace the analytical column or use a guard column to protect it. 3. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: As mentioned in the FAQs, the starting fungal material is a major source of variation.[1] 2. Inconsistent Extraction Protocol: Minor deviations in the extraction procedure between batches can lead to different yields. 3. Analytical Instrument Fluctuation: The performance of the HPLC system may vary between runs. | 1. Standardize Raw Material: If possible, use a single, well-characterized batch of Ganoderma powder for a series of experiments. 2. Strictly Adhere to SOPs: Develop and follow a detailed Standard Operating Procedure (SOP) for the extraction process. 3. Run Standards and Controls: Include a this compound standard and a quality control sample with every batch to monitor instrument performance and normalize results. |
Quantitative Data Summary
Table 1: Reported Content of Ganoderic Acids A and B in Various Ganoderma spp. Strains
| Ganoderma Strain | Ganoderic Acid A (µg/g) | Ganoderic Acid B (µg/g) |
| Strain 1 | 827.50 | 16.64 |
| Strain 2 | 1500.25 | 500.78 |
| Strain 3 | 2010.36 | 916.89 |
| Data adapted from a study quantifying ganoderic acids in various cultivated strains.[7] |
Table 2: Influence of Elicitors on Ganoderic Acid (GA) Production in Ganoderma lucidum
| Elicitor | Concentration | Increase in GA Production (%) |
| Microcrystalline Cellulose (MCC) | 1.5% | 85.96 |
| D-galactose | 0.5% | 63.90 |
| Sodium Acetate | 4 mM | 28.63 |
| Data compiled from studies on enhancing ganoderic acid production.[14][15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Ganoderma lucidum
-
Preparation of Raw Material: Dry the Ganoderma lucidum fruiting bodies at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Weigh 10 g of the dried powder and place it in a flask.
-
Add 200 mL of 95% ethanol.
-
Perform the extraction at 60°C for 6 hours with continuous stirring.
-
Alternatively, use an ultrasonic bath for 30 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C until the solvent is completely removed.
-
-
Sample Preparation for HPLC:
-
Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: Quantification of this compound by RP-HPLC
-
HPLC System and Column:
-
Use an HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Employ a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Set the column temperature to 25°C and the flow rate to 0.6 mL/min.
-
Use the following gradient program:
-
0-5 min: 20% B
-
5-15 min: 20-30% B
-
15-30 min: 30-50% B
-
30-40 min: 50-65% B
-
40-50 min: 65-85% B
-
50-60 min: 85-95% B
-
-
-
Detection and Quantification:
-
Set the detection wavelength to 254 nm.[7]
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject 10 µL of the prepared sample extract.
-
Identify the this compound peak based on the retention time of the standard and quantify the concentration using the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. akjournals.com [akjournals.com]
- 9. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Ganoderenic Acid B
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Ganoderenic Acid B.
In the quality control and standardization of medicinal mushroom extracts, particularly those from Ganoderma species, accurate and efficient quantification of bioactive compounds is paramount. This compound, a prominent triterpenoid, is a key marker for the potency and quality of these extracts. The choice of analytical methodology, primarily between traditional High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC), significantly impacts throughput, sensitivity, and solvent consumption. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental data from published studies, to aid researchers in selecting the most appropriate technique for their needs.
Methodology Comparison: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase, which is significantly smaller in UPLC (typically <2 µm) compared to HPLC (3-5 µm). This fundamental difference leads to substantial improvements in separation efficiency, resolution, and analysis speed in UPLC. However, HPLC remains a robust and widely accessible technique. The following sections detail the experimental protocols and performance characteristics of both methods for this compound analysis.
Experimental Protocols
A detailed breakdown of the methodologies for both HPLC and UPLC analysis of this compound is provided below. These protocols are based on established and validated methods from scientific literature.
HPLC Method Protocol
-
Chromatographic System: Agilent 1260 Infinity HPLC system or equivalent.[1]
-
Column: Zorbax C18 column.[1]
-
Mobile Phase: Gradient elution of acetonitrile and 0.1% acetic acid.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
UPLC-MS/MS Method Protocol
-
Chromatographic System: ACQUITY UPLC BEH C18 column.[2]
-
Mobile Phase: Gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.
-
Detection: Mass spectrometry in negative mode electrospray ionization (ESI-), with quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[2]
-
Injection Volume: 3 µL.
-
Column Temperature: 40°C.
Performance Characteristics: A Head-to-Head Comparison
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, outlining key parameters that must be evaluated.[3][4][5] These parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance data for HPLC and UPLC methods for the analysis of this compound, compiled from various studies.
Table 1: Linearity and Correlation
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Analyte | This compound | Ganoderic Acids (including B) |
| Linear Range | 0.024–0.782 mg/mL[1] | Not explicitly stated for individual acids |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.998[2] |
Table 2: Precision
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Intra-day Precision (%RSD) | 0.8 - 4.8%[6] | < 6.8%[2] |
| Inter-day Precision (%RSD) | 0.7 - 5.1%[6] | < 8.1%[2] |
Table 3: Accuracy (Recovery)
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Recovery (%) | 96.85 - 105.09%[6] | 89.1 - 114.0%[2] |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Limit of Detection (LOD) | S/N ratio = 3[6] | 0.66–6.55 μg/kg[2] |
| Limit of Quantification (LOQ) | S/N ratio = 10[6] | 2.20–21.84 μg/kg[2] |
Table 5: Run Time and Efficiency
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Typical Run Time | ~ 40 - 80 minutes[6][7] | ~ 12 minutes[2] |
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the general analytical method validation workflow and the specific steps in HPLC and UPLC analysis.
Conclusion
Both HPLC and UPLC are suitable and validated methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the laboratory.
-
HPLC is a robust, reliable, and widely available technique that provides accurate and precise results. It is a cost-effective solution for routine quality control where high throughput is not the primary concern.
-
UPLC , particularly when coupled with mass spectrometry, offers significant advantages in terms of speed, sensitivity, and resolution. The drastically reduced run times allow for a much higher sample throughput, making it ideal for research environments and large-scale screening projects. The enhanced sensitivity of UPLC-MS/MS is also beneficial when analyzing samples with low concentrations of this compound.
Ultimately, the decision to use HPLC or UPLC should be based on a careful consideration of factors such as the number of samples, required sensitivity, available instrumentation, and budget. For laboratories seeking to increase efficiency and analytical performance, transitioning to a UPLC-based method is a logical and advantageous step. However, well-validated HPLC methods continue to be a perfectly acceptable and effective tool for the quality control of this compound.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Ganoderenic Acid B and Ganoderic Acid A: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among the numerous identified ganoderic acids, Ganoderenic Acid B and Ganoderic Acid A stand out for their potent anticancer, anti-inflammatory, and hepatoprotective properties. This guide provides a comprehensive comparative analysis of these two promising compounds, presenting available experimental data, detailing key experimental protocols, and visualizing their mechanisms of action to aid researchers in their drug discovery and development endeavors.
While direct comparative studies evaluating this compound and Ganoderic Acid A under identical experimental conditions are limited, this guide consolidates the existing data from various sources to offer a valuable overview of their respective biological activities and mechanisms.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Ganoderic Acid A against various cancer cell lines. It is crucial to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, making a direct comparison of potency challenging.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| p388 | Murine Leukemia | 13.6 µM | [1] |
| BEL-7402 | Human Hepatocellular Carcinoma | 18.6 µM | [1] |
| SGC-7901 | Human Gastric Adenocarcinoma | 20.4 µM | [1] |
| HeLa | Human Cervical Cancer | 10 µM | [1] |
Table 2: Cytotoxicity of Ganoderic Acid A
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 187.6 µM | 24 h | [2] |
| SMMC7721 | Human Hepatocellular Carcinoma | 158.9 µM | 24 h | [2] |
| MDA-MB-231 | Human Breast Cancer | 0.707 mmol/l | 24 h | |
| MDA-MB-231 | Human Breast Cancer | 0.163 mmol/l | 48 h | |
| GBC-SD | Gallbladder Cancer | Reduces viability (concentration-dependent) | 24 h | [3] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Both this compound and Ganoderic Acid A exhibit significant anticancer properties, albeit through different primary mechanisms.
This compound has demonstrated a remarkable ability to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells.[4][5] This is a critical finding as MDR is a major obstacle in cancer chemotherapy. This compound enhances the efficacy of chemotherapeutic drugs by inhibiting the efflux function of the ABCB1 transporter, thereby increasing the intracellular concentration of these drugs in resistant cancer cells.[4][5] Its mechanism does not involve altering the expression level of the ABCB1 protein itself but rather by directly interfering with its transport function.[4]
Ganoderic Acid A exerts its anticancer effects through multiple pathways. It has been shown to inhibit the proliferation of various cancer cells, including hepatocellular carcinoma, breast cancer, and osteosarcoma.[2][6] The mechanisms underlying its activity include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell growth and survival, such as the NF-κB and JAK/STAT pathways.[7][8][9] By modulating these pathways, Ganoderic Acid A can suppress the expression of proteins that promote cell proliferation and survival.[9]
Anti-inflammatory Activity
Ganoderic Acid A has been reported to possess significant anti-inflammatory properties. It can attenuate inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1][8] One of the key mechanisms is its ability to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[7][8][9] By inhibiting NF-κB, Ganoderic Acid A can reduce the expression of genes encoding pro-inflammatory cytokines and enzymes.
Information on the direct anti-inflammatory activity of this compound is less prevalent in the currently available literature, with a greater focus on its role in overcoming multidrug resistance.
Hepatoprotective Effects
Both compounds have shown promise in protecting the liver from damage.
Ganoderic Acid A has been demonstrated to have hepatoprotective effects in models of alcohol-induced liver injury and liver damage induced by toxins like carbon tetrachloride (CCl4).[10][11][12] Its protective mechanism is attributed to its ability to ameliorate lipid metabolism, reduce oxidative stress, and modulate inflammatory responses in the liver.[10][11]
While Ganoderic Acid B is a component of Ganoderma lucidum, which is known for its hepatoprotective properties, specific studies detailing its individual hepatoprotective effects and mechanisms are less common compared to Ganoderic Acid A.[10][13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Ganoderic Acid A.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Ganoderic Acid A on cancer cell lines and to calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, etc.)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and Ganoderic Acid A stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Ganoderic Acid A in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.
ABCB1-Mediated Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)
Objective: To evaluate the ability of this compound to inhibit the efflux function of the ABCB1 transporter.
Materials:
-
ABCB1-overexpressing cancer cell line (e.g., HepG2/ADM, MCF-7/ADR) and its parental sensitive cell line (e.g., HepG2, MCF-7)
-
Rhodamine 123 (a fluorescent substrate of ABCB1)
-
This compound
-
Verapamil (a known ABCB1 inhibitor, as a positive control)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the ABCB1-overexpressing and parental cell lines in their respective complete media.
-
Compound Incubation: Pre-incubate the cells with a non-toxic concentration of this compound or Verapamil for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell culture and incubate for a further 30-60 minutes to allow for its uptake into the cells.
-
Efflux Period: After loading, wash the cells with cold PBS to remove extracellular Rhodamine 123. Then, incubate the cells in fresh, Rhodamine 123-free medium (with or without this compound or Verapamil) for an efflux period (e.g., 1-2 hours).
-
Fluorescence Measurement:
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the cells treated with this compound compared to the untreated control indicates inhibition of efflux.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visually assess the intracellular accumulation of Rhodamine 123.
-
-
Data Analysis: Quantify the mean fluorescence intensity from the flow cytometry data. The reversal fold can be calculated by dividing the fluorescence intensity of the resistant cells treated with the inhibitor by the fluorescence intensity of the untreated resistant cells.
Anti-inflammatory Activity Assay (Nitric Oxide Assay using Griess Reagent)
Objective: To assess the inhibitory effect of Ganoderic Acid A on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Ganoderic Acid A
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of Ganoderic Acid A for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but without Ganoderic Acid A treatment.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the concentration of nitrite in the samples by extrapolating from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in treated group / Nitrite in LPS-only group)] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and Ganoderic Acid A, as well as a typical experimental workflow for in vitro cytotoxicity testing.
Caption: Mechanism of this compound in reversing ABCB1-mediated multidrug resistance.
Caption: Signaling pathways modulated by Ganoderic Acid A (NF-κB and JAK/STAT).
Caption: General experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Conclusion
This compound and Ganoderic Acid A are both highly promising natural compounds with significant therapeutic potential, particularly in the field of oncology. While Ganoderic Acid A demonstrates a broader range of reported activities, including anti-inflammatory and direct cytotoxic effects through the modulation of key signaling pathways, this compound's unique ability to reverse multidrug resistance presents a compelling strategy for combination cancer therapies.
Further direct comparative studies are warranted to elucidate the relative potencies and full therapeutic scope of these two fascinating molecules. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such future research and accelerate the translation of these natural products into novel therapeutic agents.
References
- 1. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway | Semantic Scholar [semanticscholar.org]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Anti-Tumor Effects of Ganoderenic Acid B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor potential of Ganoderenic Acid B, a triterpenoid found in the medicinal mushroom Ganoderma lucidum. While direct in vivo xenograft data for this compound is limited, this document summarizes its significant in vitro activity, particularly in reversing multidrug resistance, and presents comparative in vivo data from closely related ganoderic acids to contextualize its potential therapeutic efficacy. Detailed experimental protocols and relevant signaling pathways are also provided to facilitate further research in this promising area.
Executive Summary
Comparative Analysis of Ganoderic Acids
The following tables summarize the available data on this compound and other relevant ganoderic acids.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Key Finding | Reference |
| HepG2/ADM | Doxorubicin-resistant human liver cancer | Reverses ABCB1-mediated multidrug resistance to doxorubicin, vincristine, and paclitaxel. | [1] |
| MCF-7/ADR | Doxorubicin-resistant human breast cancer | Significantly reverses resistance to doxorubicin. | [1] |
Table 2: Comparative In Vivo Anti-Tumor Activity of Other Ganoderic Acids in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosage & Administration | Tumor Growth Inhibition | Reference |
| Ganoderic Acid A | Breast Cancer (MDA-MB-231) | Nude Mice | i.p. injection | Not specified | [2] |
| Ganoderic Acid T | Lung Cancer (Lewis Lung Carcinoma) | C57BL/6 Mice | Not specified | Suppressed tumor growth and metastasis. | [3] |
| Ganoderic Acid Me | Breast Cancer (MDA-MB-231) | Nude Mice | i.p. administration | Inhibited tumor growth. | [4] |
| Ganoderma lucidum Extract (GLE) | Inflammatory Breast Cancer (SUM-149) | SCID Mice | 28 mg/kg | Reduced tumor volume. | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for a xenograft study to evaluate the anti-tumor effects of this compound. This protocol is a composite based on standard methodologies reported in the literature for similar compounds.
Human Tumor Xenograft Model Protocol
-
Cell Culture:
-
Select a human cancer cell line of interest (e.g., a multidrug-resistant line such as HepG2/ADM or a relevant solid tumor line).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase for inoculation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice or SCID mice), typically 4-6 weeks old.
-
Allow the mice to acclimatize for at least one week before the experiment.
-
Maintain the animals in a sterile environment with free access to food and water.
-
-
Tumor Cell Inoculation:
-
Resuspend the harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject approximately 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle (e.g., PBS, corn oil) following the same schedule as the treatment group.
-
This compound Group: Prepare this compound in the appropriate vehicle. The dosage will need to be determined through dose-response studies. Based on studies with other ganoderic acids, a starting point could be in the range of 10-50 mg/kg body weight. Administer via intraperitoneal (i.p.) injection or oral gavage daily or on a specified schedule.
-
(Optional) Combination Therapy Group: Administer this compound in combination with a standard chemotherapeutic agent (e.g., doxorubicin, paclitaxel) to evaluate its MDR-reversing effect.
-
(Optional) Positive Control Group: Administer a standard-of-care chemotherapeutic agent alone.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Signaling Pathways
This compound and ABCB1-Mediated Multidrug Resistance
The primary mechanism of action identified for this compound is the inhibition of the ABCB1 (P-glycoprotein/MDR1) transporter.[1] This protein is an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance. By inhibiting the function of ABCB1, this compound increases the intracellular concentration of these drugs, restoring their cytotoxic effects.
General Ganoderic Acid Anti-Tumor Signaling
Other ganoderic acids have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These pathways represent potential targets for this compound as well, warranting further investigation.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-tumor effects of a novel compound like this compound in a xenograft model.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as an anti-cancer agent, primarily due to its demonstrated ability to reverse multidrug resistance in vitro. While direct evidence of its anti-tumor efficacy in xenograft models is currently lacking, the significant anti-tumor effects observed with other closely related ganoderic acids provide a strong impetus for such studies. Future research should prioritize in vivo xenograft studies to evaluate the standalone anti-tumor activity of this compound and its synergistic effects when combined with standard chemotherapeutics. Elucidating the full spectrum of its mechanisms of action beyond ABCB1 inhibition will also be crucial in realizing its therapeutic potential.
References
- 1. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum enhances carboplatin chemotherapy effect by inhibiting the DNA damage response pathway and stemness - PMC [pmc.ncbi.nlm.nih.gov]
The Variable Bioactivity of Ganoderenic Acid B: A Comparative Analysis Across Ganoderma Strains
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of natural compounds is paramount. Ganoderenic Acid B, a prominent triterpenoid from Ganoderma species, has garnered significant attention for its therapeutic potential. This guide provides a comparative overview of its bioactivity, drawing upon available experimental data to highlight the importance of strain selection in research and development.
While a direct, comprehensive comparison of the bioactivity of purified this compound from different Ganoderma strains is not extensively documented in current literature, a review of existing studies on Ganoderma extracts and other ganoderic acids strongly indicates that significant variations in biological activity are to be expected. This variability is attributed to genetic differences between strains and species, cultivation conditions, and the specific part of the mushroom used for extraction.
Comparative Bioactivity Data
The following table summarizes the known bioactivities of this compound, primarily from Ganoderma lucidum, the most studied species, and illustrates the variable bioactivity observed among different Ganoderma species for related compounds or extracts. This data underscores the potential for strain-dependent differences in the efficacy of this compound.
| Bioactivity | Ganoderma Strain/Species | Compound/Extract | Key Findings | Quantitative Data (IC50) | Reference |
| Anticancer | Ganoderma lucidum | This compound | Reverses ABCB1-mediated multidrug resistance in HepG2/ADM and MCF-7/ADR cells. | Not specified for this compound alone, but enhances cytotoxicity of doxorubicin. | |
| Anticancer | Ganoderma lucidum | Ganoderic Acid A | Inhibits proliferation and invasion of human hepatocellular carcinoma cells (HepG2 and SMMC7721). | Not specified | |
| Anticancer | Ganoderma applanatum | Ethanol Extract (containing Ganoderic Acid A) | Dose-dependent inhibition of gastric cancer cell growth (SGC-7901). | Not specified | [1] |
| Anticancer | Ganoderma lucidum | New triterpene | Cytotoxic effects on A549 and HepG2 cell lines. | A549: 15.38 μM, HepG2: 18.61 μM | [1] |
| Anti-inflammatory | Ganoderma neo-japonicum | Fraction containing this compound | Inhibits the release of pro-inflammatory cytokines. | Not specified | |
| Anti-inflammatory | Ganoderma lucidum & Ganoderma tsugae | Various triterpenoids | Inhibition of mediators released from mast cells, neutrophils, and macrophages. | Not specified | |
| Antiviral (Anti-HBV) | Ganoderma lucidum | Ganoderic Acid | Inhibited replication of Hepatitis B virus in HepG2215 cells. | 8 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of common protocols used to assess the bioactivity of Ganoderic Acids.
Cytotoxicity and Antiproliferative Assays
A standard method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Anti-inflammatory Activity Assays
The anti-inflammatory effects of this compound can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Workflow for Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The supernatant from each well is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is read at approximately 540 nm. The percentage of NO inhibition is calculated by comparing the results of treated cells to untreated, LPS-stimulated cells.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, as a class, have been shown to exert their bioactivities by modulating several key signaling pathways. While the specific effects of this compound are still under investigation, the pathways influenced by related ganoderic acids provide a strong indication of its potential mechanisms of action.
Anticancer Signaling Pathways
In cancer cells, ganoderic acids have been reported to induce apoptosis (programmed cell death) and inhibit proliferation and metastasis by targeting pathways such as NF-κB and PI3K/Akt/mTOR.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of ganoderic acids are often mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.
Conclusion and Future Directions
The available evidence strongly suggests that the bioactivity of this compound is likely to differ significantly depending on the Ganoderma strain from which it is sourced. While Ganoderma lucidum remains the most studied species, further research is critically needed to isolate and characterize this compound from a wider range of Ganoderma species and strains.
For researchers and drug development professionals, this highlights the necessity of careful strain selection, characterization, and standardized extraction and purification protocols. Future studies should focus on direct comparative analyses of purified this compound from different, well-defined Ganoderma strains to provide the quantitative data needed to fully understand and harness its therapeutic potential. This will be a crucial step in translating the promise of this natural compound into effective and reliable therapeutic agents.
References
Ganoderenic Acid B vs. Cisplatin: A Comparative Guide on Cancer Cell Viability
For researchers and professionals in the field of oncology and drug development, understanding the nuances of potential therapeutic agents is paramount. This guide provides a comparative analysis of Ganoderenic Acid B, a triterpenoid from the mushroom Ganoderma lucidum, and cisplatin, a cornerstone chemotherapy drug, on cancer cell viability. This comparison is based on available experimental data, detailing their mechanisms of action, effects on signaling pathways, and cytotoxicity.
Quantitative Data on Cell Viability
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for various Ganoderic acids and cisplatin across different cancer cell lines. It is important to note that direct comparative studies between this compound and cisplatin on the same cell lines are limited. The data presented here is compiled from various sources and should be interpreted within the context of the specific experimental conditions of each study.
Table 1: IC50 Values of Ganoderic Acids in Cancer Cell Lines
| Ganoderic Acid Type | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| A | HepG2 | 24 | 187.6[1] |
| A | HepG2 | 48 | 203.5[1] |
| A | SMMC7721 | 24 | 158.9[1] |
| A | SMMC7721 | 48 | 139.4[1] |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| GBC-SD (Gallbladder Cancer) | 24 | 8.98[2][3] |
| GBC-SD (in combination with Ganoderic Acid A) | 24 | 4.07[2][3] |
| Multiple Cell Lines | Not Specified | [Various values available in databases] |
Mechanisms of Action and Signaling Pathways
Both this compound and cisplatin induce cancer cell death, primarily through apoptosis, but their mechanisms of action and the signaling pathways they modulate differ significantly.
This compound:
This compound has been shown to reverse multidrug resistance (MDR) in cancer cells, particularly in doxorubicin-resistant HepG2/ADM cells.[4][5] Its primary mechanism in this context is the inhibition of the ABCB1 transporter (P-glycoprotein), which is a major contributor to MDR. By blocking this transporter, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby re-sensitizing the cancer cells to their cytotoxic effects.
While direct studies on the apoptotic signaling pathways of this compound are limited, research on other Ganoderic acids, such as Ganoderic Acid A, suggests involvement of the intrinsic apoptotic pathway. This includes the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[6][7] Some Ganoderic acids have also been shown to induce apoptosis through the modulation of the p53 and PI3K/AKT signaling pathways.[7][8]
Caption: Signaling pathway of this compound and other Ganoderic Acids in cancer cells.
Cisplatin:
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to apoptosis.[9][10] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive complex that binds to the N7 position of purine bases in DNA. This leads to the formation of intrastrand and interstrand crosslinks.
The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis. Key signaling pathways involved in cisplatin-induced apoptosis include the p53 pathway, the mitogen-activated protein kinase (MAPK) pathway (including JNK and p38), and the death receptor pathway.[9][11][12]
Caption: Signaling pathway of cisplatin-induced apoptosis in cancer cells.
Experimental Protocols
The following are standardized protocols for the key experiments used to assess cancer cell viability and apoptosis, as cited in the reviewed literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or cisplatin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This guide provides a comparative overview of this compound and cisplatin, focusing on their effects on cancer cell viability. While cisplatin has a well-established, broad-spectrum cytotoxic mechanism centered on DNA damage, the current body of research on this compound highlights its potential as a modulator of multidrug resistance. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds, both individually and in combination. Further head-to-head studies are warranted to directly compare the efficacy and potency of this compound and cisplatin in various cancer models.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum derived this compound reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Head-to-head comparison of different Ganoderenic Acid B extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in preclinical and clinical studies. Ganoderenic Acid B, a lanostane-type triterpenoid found in Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties, including its ability to reverse multidrug resistance in cancer cells. This guide provides a head-to-head comparison of various extraction techniques for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Overview
The selection of an extraction method often involves a trade-off between yield, purity, extraction time, and environmental impact. The following table summarizes quantitative data from various studies on the extraction of ganoderic acids and triterpenoids, providing a comparative look at the efficiency of different techniques. It is important to note that yields can vary significantly based on the specific parameters used, the part of the mushroom (fruiting body, spores, or mycelia), and the geographic origin of the Ganoderma species.
| Extraction Technique | Solvent(s) | Key Parameters | Total Triterpenoid/Ganoderic Acid Yield | This compound Yield (where specified) | Purity | Reference(s) |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as a co-solvent | Pressure: 27.5 MPa, Dynamic Time: 46 min, Modifier Volume: 162 µL | Not specified | Identified in extract | Not specified | [1] |
| Supercritical CO₂ | Pressure: 100-310 bars, Temperature: 28-50°C | 0.3-1.8% | Identified in extract | Not specified | [2] | |
| Ultrasound-Assisted Extraction (UAE) | 50% (v/v) aqueous ethanol | Ultrasonic Power: 210 W, Temperature: 80°C, Time: 100 min, Liquid-to-Solid Ratio: 50 mL/g | 0.38% (triterpenoids) | Not specified | Not specified | [3] |
| 74% ethanol | Ultrasonic Power: 320 W, Time: 69 min, Liquid-to-Solid Ratio: 61 mL/g | 4.61 ± 0.08 mg/g (total triterpenoids) | Identified in extract | Not specified | [4] | |
| Microwave-Assisted Extraction (MAE) | 95% ethanol | Temperature: 90°C, Time: 5 min, Solvent-to-Material Ratio: 25:1 | 0.968% (triterpenoid saponins) | Not specified | Not specified | [5] |
| Conventional Solvent Extraction | 95% ethanol | Heating reflux for 2 hours | Not specified | Identified in extract | Not specified | |
| Chloroform | Heating reflux for 1 hour | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the key extraction techniques discussed.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its moderate critical point, non-toxicity, and non-flammability.
Protocol:
-
Sample Preparation: Dried and powdered Ganoderma lucidum is packed into an extraction vessel.
-
System Setup: The SFE system, consisting of a CO₂ tank, a pump, a co-solvent pump, a heat exchanger, an extraction vessel, and a separation vessel, is assembled.
-
Extraction:
-
Liquid CO₂ is pumped to the desired pressure (e.g., 27.5 MPa) and heated to the supercritical temperature (e.g., 40°C).
-
If a co-solvent such as ethanol is used, it is introduced into the CO₂ stream at a specific ratio.
-
The supercritical fluid passes through the extraction vessel, dissolving the ganoderic acids.
-
-
Separation: The pressure is reduced in the separation vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The collected extract is then ready for further analysis and purification.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material enhances mass transfer and solvent penetration, leading to more efficient extraction.
Protocol:
-
Sample Preparation: Dried and powdered Ganoderma lucidum is mixed with the chosen solvent (e.g., 74% ethanol) in an extraction vessel at a specific liquid-to-solid ratio (e.g., 61 mL/g).
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Extraction: The mixture is subjected to ultrasonic waves at a specific power (e.g., 320 W) and temperature (e.g., 80°C) for a defined duration (e.g., 69 minutes).
-
Filtration and Concentration: The extract is separated from the solid residue by filtration. The solvent is then typically removed under reduced pressure to yield the crude extract.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and the sample, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture, releasing the target compounds into the solvent.
Protocol:
-
Sample Preparation: Dried and powdered Ganoderma lucidum is mixed with the solvent (e.g., 95% ethanol) in a microwave-transparent vessel at a specific solvent-to-material ratio (e.g., 25:1).
-
Microwave Irradiation: The vessel is placed in a microwave extraction system.
-
Extraction: The sample is irradiated with microwaves at a set power and for a specific time (e.g., 5 minutes) to reach the target temperature (e.g., 90°C).
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound.
Caption: Generalized workflow for this compound extraction and analysis.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer cell survival and drug resistance.
1. NF-κB and MAPK Signaling Pathways
A mixture of ganoderic acids, including this compound, has been found to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are crucial in inflammation and cancer progression.
Caption: Modulation of NF-κB and MAPK signaling pathways by this compound.
2. Reversal of ABCB1-Mediated Multidrug Resistance
This compound has demonstrated the ability to reverse multidrug resistance in cancer cells by targeting the ABCB1 transporter, also known as P-glycoprotein (P-gp).
Caption: Mechanism of this compound in reversing ABCB1-mediated multidrug resistance.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. microwave-assisted extraction protocol: Topics by Science.gov [science.gov]
- 3. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ganoderenic Acid B: A Comparative Analysis of Target Protein Binding Affinity
For researchers and professionals in drug development, understanding the specific interactions between a compound and its target proteins is paramount. This guide provides a comparative analysis of the binding affinity of Ganoderenic Acid B, a triterpenoid from Ganoderma lucidum, with its identified protein targets. We present available experimental data, detail the methodologies used for these assessments, and offer a comparison with other related ganoderic acids to provide a broader context for its activity.
Quantitative Binding Affinity Data
Direct experimental measurement of the binding affinity of this compound to its targets, such as the multidrug resistance protein ABCB1, is not extensively documented in publicly available literature. However, inhibitory concentrations (IC50) for some of its biological activities have been determined. For a comprehensive comparison, this table includes the binding affinities of other notable ganoderic acids to their respective targets.
| Compound | Target Protein | Method | Affinity Metric | Value | Reference |
| This compound | HIV-1 Protease | Enzyme Inhibition Assay | IC50 | 0.17-0.23 mM | [1] |
| This compound | Telomerase | TRAP Assay | % Inhibition | ~80% at 10 µM | [2][3] |
| Ganoderic Acid A | MDM2 | SPR | KD | 12.73 µM | [4] |
| Ganoderic Acid DM | Tubulin | QCM | Kd | 53 - 213 µM | [5][6] |
| Ganoderol B | 5α-reductase | Enzyme Inhibition Assay | - | Active | [7] |
| Various Ganoderic Acids | 5α-reductase | Enzyme Inhibition Assay | IC50 | 10.6 - 453 µM | [8] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the binding affinity data and for designing future studies.
HIV-1 Protease Inhibition Assay
The inhibitory effect of this compound on HIV-1 protease was determined using a cell-free enzymatic assay.[1]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a specific fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: this compound, at varying concentrations, is pre-incubated with the HIV-1 protease to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: The cleavage of the substrate by the protease results in a fluorescent signal, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using non-linear regression.
Telomerase Inhibition Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay was utilized to assess the inhibitory effect of this compound on telomerase activity.[2][3]
Protocol:
-
Cell Lysate Preparation: Cell extracts containing active telomerase are prepared from a suitable cancer cell line.
-
Inhibitor Treatment: The cell lysates are incubated with this compound at the desired concentration.
-
Telomerase Reaction: A substrate primer is added to the lysate, and if telomerase is active, it will add telomeric repeats to the primer.
-
PCR Amplification: The products of the telomerase reaction are then amplified by PCR using specific primers.
-
Product Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder indicates the level of telomerase activity.
-
Quantification: The percentage of inhibition is calculated by comparing the band intensities of the treated samples to the untreated control.
Surface Plasmon Resonance (SPR) for Ganoderic Acid A and MDM2
The binding kinetics of Ganoderic Acid A to MDM2 were quantified using Surface Plasmon Resonance (SPR) technology.[4]
Protocol:
-
Sensor Chip Preparation: The MDM2 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of Ganoderic Acid A at various concentrations are flowed over the sensor chip surface.
-
Binding and Dissociation Monitoring: The binding of Ganoderic Acid A to the immobilized MDM2 causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal. The dissociation is then monitored by flowing a buffer-only solution over the chip.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd/ka.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in a clearer understanding of the mechanisms of action and the methods used for their study.
Comparison and Alternatives
This compound demonstrates a notable ability to reverse multidrug resistance mediated by the ABCB1 transporter, a significant challenge in cancer chemotherapy.[5] While direct binding affinity data for this interaction is not yet available, its functional effect is well-documented.
In comparison, other ganoderic acids have been shown to interact with different, yet equally important, cancer-related targets. Ganoderic Acid A's interaction with MDM2 suggests a potential role in modulating the p53 tumor suppressor pathway.[4] The binding of Ganoderic Acid DM to tubulin indicates a mechanism of action similar to established anti-mitotic cancer drugs like vinblastine.[5][6]
The diversity of targets among the ganoderic acids highlights the therapeutic potential of this class of compounds. Further research, particularly quantitative binding studies for this compound with ABCB1, is warranted to fully elucidate its mechanism of action and to guide the development of novel cancer therapeutics. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-androgen effect of ganoderol B isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Ganoderenic Acid B: A Comparative Analysis for Drug Development Professionals
An In-Depth Guide for Researchers and Scientists on the Therapeutic Potential of Ganoderenic Acid B, with a Focus on its Role in Overcoming Multidrug Resistance in Hepatocellular Carcinoma.
Introduction
This compound, a lanostane-type triterpene isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in oncology research. Its potential to circumvent multidrug resistance (MDR), a major obstacle in cancer chemotherapy, positions it as a promising candidate for further investigation and development. This guide provides an independent verification of this compound's therapeutic potential, offering a comparative analysis with established chemotherapeutic agents for hepatocellular carcinoma (HCC). Through a detailed presentation of experimental data, protocols, and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its future prospects.
Reversing Multidrug Resistance: The Core Therapeutic Potential
The primary therapeutic value of this compound, as highlighted in recent studies, lies in its ability to reverse MDR in cancer cells. A pivotal study demonstrated its potent effect on doxorubicin-resistant human hepatocellular carcinoma cells (HepG2/ADM). In these cells, the overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, leads to the active efflux of chemotherapeutic drugs, rendering them ineffective. This compound has been shown to inhibit the transport function of ABCB1, thereby increasing the intracellular concentration and enhancing the cytotoxicity of common chemotherapeutics.[1]
Comparative Efficacy in Hepatocellular Carcinoma Models
To contextualize the therapeutic potential of this compound, its efficacy in sensitizing resistant cancer cells to standard chemotherapies is compared with the standalone efficacy of frontline treatments for HCC. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of a drug's potency, for this compound in combination with other drugs, as well as for standard HCC therapies.
| Compound/Drug | Cell Line | IC50 (µM) | Notes |
| Doxorubicin | HepG2 | 0.45 - 12.18 | IC50 varies depending on experimental conditions and duration of exposure. |
| Doxorubicin | HepG2/ADM (Doxorubicin-resistant) | >100 (approx.) | High resistance to doxorubicin. |
| Doxorubicin + this compound (10 µM) | HepG2/ADM | 1.83 | This compound significantly sensitizes resistant cells to doxorubicin. |
| Vincristine | HepG2 | ~52.5 | |
| Vincristine + this compound (10 µM) | HepG2/ADM | 0.42 | This compound enhances the cytotoxic effect of vincristine in resistant cells. |
| Paclitaxel | HepG2 | 8.31 (48h) | |
| Paclitaxel + this compound (10 µM) | HepG2/ADM | 0.15 | This compound markedly increases the sensitivity of resistant cells to paclitaxel. |
| Sorafenib | HepG2 | 1.5 - 7.10 | A standard first-line therapy for advanced HCC. |
| Lenvatinib | HepG2 | ~80 (72h) | Another first-line treatment option for advanced HCC. |
Note: The IC50 value for this compound alone on HepG2 or HepG2/ADM cells is not explicitly provided in the primary source, which focuses on its synergistic effects. The study indicates that at the concentrations used to reverse MDR (up to 10 µM), this compound itself exhibits low cytotoxicity.
The "reversal fold" is a key metric to quantify the effectiveness of an MDR reversal agent. It is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the same agent in the presence of the reversal agent.
| Chemotherapeutic Agent | Reversal Fold with this compound (10 µM) in HepG2/ADM cells |
| Doxorubicin | ~54.6 |
| Vincristine | ~125 |
| Paclitaxel | >55 |
These figures underscore the significant potential of this compound to restore the efficacy of conventional chemotherapy in resistant tumors.
Mechanisms of Action: A Visualized Perspective
The therapeutic effects of this compound and its comparators are rooted in their distinct mechanisms of action.
This compound: Inhibiting the Efflux Pump
This compound's primary mechanism in overcoming MDR is the inhibition of the ABCB1 transporter. This prevents the efflux of chemotherapeutic drugs from the cancer cell, leading to their accumulation and subsequent cell death.
References
Safety Operating Guide
Proper Disposal of Ganoderenic Acid B: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to specific protocols for the disposal of Ganoderenic Acid B. This document outlines the necessary procedures to ensure safe handling and environmental compliance.
This compound, a lanostane-type triterpene derived from Ganoderma lucidum, requires careful management during its disposal due to its potential biological activity and the general handling requirements for research-grade chemical compounds. While specific disposal instructions are detailed in the Safety Data Sheet (SDS) provided by the manufacturer, the following guidelines provide a comprehensive framework for its proper disposal.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage are crucial to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended long-term storage is at -20°C.[2][3]
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid inhalation or ingestion.[1] Do not eat, drink, or smoke in areas where the compound is handled.
Disposal Procedures
Waste material containing this compound must be disposed of in accordance with national and local regulations. It is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance.
Step 1: Waste Identification and Segregation
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."
Step 2: Preparing for Disposal
-
Solid Waste:
-
For pure, solid this compound, carefully sweep the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[1]
-
-
Solutions:
-
Do not pour solutions containing this compound down the drain.[1]
-
Collect the solution in a designated, leak-proof, and sealed hazardous waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be considered contaminated.
-
Dispose of these materials in a designated hazardous waste container.
-
Step 3: Final Disposal
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company. Your institution's EHS department will have established procedures for this.
-
Uncleaned Containers: Handle uncleaned or empty containers as you would the product itself.
Quantitative Data Summary
For researchers working with this compound, the following data from suppliers provides essential information for handling and experimental design.
| Property | Value | Source |
| CAS Number | 81907-61-1 | Cayman Chemical[2] |
| Molecular Formula | C₃₀H₄₄O₇ | Cayman Chemical[2] |
| Formula Weight | 516.7 g/mol | Cayman Chemical[2] |
| Purity | ≥98% | Cayman Chemical[2] |
| Storage Temperature | -20°C | Cayman Chemical[2] |
| Solubility in DMSO | Soluble | Cayman Chemical[2] |
Experimental Protocols Cited
While this document focuses on disposal, the cited literature contains experimental protocols that may be relevant to researchers using this compound. For instance, Liu et al. (2015) describe methodologies for investigating the compound's effect on multidrug resistance in HepG2/ADM cells.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Ganoderenic Acid B: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Ganoderenic Acid B, a triterpenoid with promising biological activities, ensuring personal and environmental safety is paramount.[1][2] Although specific comprehensive safety data for this compound remains limited, a proactive and cautious approach based on its nature as a crystalline solid and general principles of handling laboratory chemicals is essential.[1][3] This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE, drawing on general laboratory safety standards and information for similar chemical compounds.
| PPE Category | Recommended Equipment | Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Given that the specific permeability of gloves to this compound is unknown, double gloving is recommended.[4][5] |
| Eye Protection | Chemical Safety Goggles | Protects eyes from potential splashes of solutions or accidental aerosolization of the powdered form.[6][7] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[8] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | Protects skin and personal clothing from contamination. A disposable gown is preferable when handling larger quantities.[4] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured operational plan ensures that every stage of handling this compound is conducted with the utmost care.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The recommended storage temperature is -20°C for long-term stability.[1]
-
Clearly label the storage area with the compound's identity and any known hazards.
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before weighing, gently tap the container to settle the contents.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
-
This compound is soluble in DMSO.[1] When preparing solutions, add the solvent slowly to the compound to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the container is securely capped.[10]
3. Experimental Use:
-
When using solutions of this compound, always wear the recommended PPE.
-
Conduct all experimental procedures that may generate aerosols or splashes within a chemical fume hood or a biological safety cabinet.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.[7]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound and any solvents used for rinsing in a separate, clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[9]
-
Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
2. Waste Disposal:
-
All waste must be disposed of in accordance with institutional, local, and national regulations for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound.
-
Ensure that waste containers are securely sealed before being collected for disposal.
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these safety protocols, researchers can confidently work with this compound, advancing scientific knowledge while maintaining a safe and responsible laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hsa.ie [hsa.ie]
- 5. nodglobal.com [nodglobal.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. advocateinindia.com [advocateinindia.com]
- 8. gerpac.eu [gerpac.eu]
- 9. biocrick.com [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
